3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDGVNJAZZYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381987 | |
| Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-09-0 | |
| Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Abstract
This technical guide provides an in-depth exploration of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, a pivotal heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of its chloro, amino, and trifluoromethyl functionalities on the pyridine core makes it a highly versatile intermediate for synthesizing complex molecular architectures. This document details a validated synthetic pathway, outlines a comprehensive characterization protocol, discusses its significant applications, and provides essential safety and handling guidelines. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Strategic Importance of a Trifluoromethylated Pyridine Building Block
This compound (CAS No. 117519-09-2) is a substituted aminopyridine that has garnered significant attention as a key intermediate in the synthesis of high-value organic compounds.[1][2][3][4] Its utility stems from the unique combination of its functional groups, which serve as versatile handles for a wide array of chemical transformations.
The pyridine scaffold itself is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[5] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.[6] The -CF₃ group can significantly increase a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to enzymatic degradation, often extending the half-life of a drug candidate.[6]
-
Lipophilicity: This property can improve a molecule's ability to cross biological membranes, enhancing absorption and distribution.[6]
-
Binding Affinity: The potent electron-withdrawing nature of the -CF₃ group can modulate the electronics of the pyridine ring and influence non-covalent interactions with biological targets.[6]
The presence of the amino (-NH₂) and chloro (-Cl) groups at positions 2 and 3, respectively, provides orthogonal reactivity, allowing for selective, stepwise functionalization in the design of novel pharmaceuticals and agrochemicals.[7][8][9]
Synthesis Pathway: From Precursor to Product
The synthesis of substituted trifluoromethylpyridines often begins with more readily available chlorinated precursors.[7][8] A common and reliable method for preparing this compound involves the selective amination of a di-halogenated pyridine derivative. This approach is favored for its predictability and scalability.
Causality in Experimental Design
The chosen synthetic route hinges on the differential reactivity of the halogen atoms on the pyridine ring. In a precursor like 2,3-dichloro-6-(trifluoromethyl)pyridine, the chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the 3-position. This is due to the activating effect (electron withdrawal) of both the ring nitrogen and the trifluoromethyl group, which stabilizes the Meisenheimer complex intermediate formed during the attack of the nucleophile at the C2 position. Ammonia, or a protected form, serves as the nitrogen nucleophile to introduce the required amino group.
Visualized Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2,3-Dichloro-6-(trifluoromethyl)pyridine
-
Aqueous Ammonia (28-30%)
-
1,4-Dioxane
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, charge 2,3-dichloro-6-(trifluoromethyl)pyridine (1.0 eq.).
-
Reagent Addition: Add 1,4-dioxane as a solvent, followed by the addition of aqueous ammonia (10-15 eq.). Rationale: A large excess of ammonia is used to drive the reaction to completion and minimize potential side reactions. Dioxane is a suitable solvent that is miscible with both the organic substrate and the aqueous reagent.
-
Reaction Conditions: Seal the vessel securely and heat the reaction mixture to 100-120 °C for 12-24 hours with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Rationale: Elevated temperature and pressure are necessary to overcome the activation energy for the SₙAr reaction.
-
Work-up: After cooling the reaction to room temperature, carefully vent the vessel. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Rationale: The washing steps remove excess ammonia and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to afford this compound as a solid.
Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Visualized Characterization Workflow
Caption: Standard workflow for structural and purity verification.
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (in CDCl₃) | Two doublets in the aromatic region (~7.0-8.0 ppm) corresponding to the two coupled protons on the pyridine ring. A broad singlet for the -NH₂ protons (~4.5-5.5 ppm).[10] |
| ¹³C NMR (in CDCl₃) | Six distinct signals are expected: five for the pyridine ring carbons and one quartet for the -CF₃ carbon (due to C-F coupling). |
| Mass Spectrometry (EI/ESI) | Molecular ion peak (M⁺) at m/z 196. An M+2 peak at m/z 198 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.[11] |
| IR Spectroscopy (KBr/ATR) | N-H stretching bands (symmetric and asymmetric) for the primary amine in the range of 3300-3500 cm⁻¹. C=C and C=N stretching vibrations for the aromatic ring (1400-1600 cm⁻¹). Strong C-F stretching bands (1100-1300 cm⁻¹). |
| Melting Point | A sharp melting point is indicative of high purity. Literature values are in the range of 92-94 °C.[3][4] |
| Purity (HPLC) | A single major peak with >97% area under the curve. |
Applications in Research and Development
This compound is not an end product but a crucial starting point for more complex molecules. The amino group can be readily diazotized or used in coupling reactions, while the chloro substituent is ideal for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.
-
Pharmaceuticals: This compound is a key building block for synthesizing kinase inhibitors for oncology. Derivatives have been investigated for targeting signaling pathways that drive tumor growth. The trifluoromethylpyridine scaffold is also explored for developing novel antibacterial and antiviral agents.[6]
-
Agrochemicals: It serves as a precursor for a new generation of pesticides. For example, related structures are used to synthesize potent acaricides (active against mites) and fungicides.[7] The unique combination of substituents contributes to the high efficacy and specific mode of action of the final active ingredients.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).[4][12]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[12]
-
Use in a well-ventilated area or under a chemical fume hood.
-
-
Storage:
-
Keep the container tightly closed.[12]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.
-
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Inhalation: Move the person to fresh air.[12]
-
Conclusion
This compound stands out as a high-value intermediate for scientific innovation. Its well-defined synthesis and the strategic arrangement of its functional groups provide a reliable and versatile platform for the development of next-generation pharmaceuticals and agrochemicals. The detailed protocols and characterization data presented in this guide offer a solid foundation for researchers to confidently utilize this powerful building block in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. cphi-online.com [cphi-online.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | CAS 117519-09-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine(117519-09-2) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 886762-09-0) is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The unique combination of a chloro, an amino, and a trifluoromethyl group on the pyridine ring imparts specific electronic and lipophilic properties, making it a valuable building block for the synthesis of novel bioactive molecules.[1] Accurate and unambiguous structural confirmation of this compound is paramount for its application in drug discovery and development, where precise molecular architecture dictates biological activity.
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound. As a self-validating system, the convergence of data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides an irrefutable confirmation of its molecular structure.
A Note on Data Presentation: While this guide focuses on this compound, publicly available experimental spectra for this specific isomer are limited. Therefore, to illustrate the principles and interpretation, this guide will utilize spectroscopic data from the closely related and structurally similar isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) . The principles of spectral interpretation discussed are directly applicable to the target molecule.[2]
Molecular Structure
The structural formula of this compound is presented below. The elucidation of this structure is the primary goal of the spectroscopic analyses that follow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of a molecule's NMR spectra is fundamental to confirming its identity, purity, and conformational properties. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] The presence of various functional groups, including an amine, a chloro group, and a trifluoromethyl group on the pyridine ring, results in a distinct and informative set of spectral data.
This document will provide a comprehensive examination of the spectral features, including chemical shifts, coupling constants, and peak assignments. The causality behind these spectral characteristics will be explained through an analysis of the electronic effects of the substituents. Furthermore, a standardized experimental protocol for acquiring high-quality NMR data for this compound is detailed, ensuring reproducibility and reliability in your own laboratory settings.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-standardized numbering scheme for the pyridine ring of this compound will be utilized throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The analysis involves examining the chemical shifts (δ), integration values, and signal multiplicities.
¹H NMR Data Summary
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H4 | 7.82 | d | 8.5 | 1H |
| H5 | 6.85 | d | 8.5 | 1H |
| NH₂ | 5.35 | br s | - | 2H |
Note: Spectral data can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum displays two doublets, characteristic of two adjacent protons on a pyridine ring.
-
H4 Proton (δ 7.82): This proton resonates at a lower field (is deshielded) due to the electron-withdrawing effects of the adjacent trifluoromethyl group at the C6 position and the nitrogen atom within the pyridine ring. The signal appears as a doublet due to coupling with the neighboring H5 proton.
-
H5 Proton (δ 6.85): The H5 proton appears at a higher field (is more shielded) compared to H4. This is primarily due to the electron-donating effect of the amino group at the C2 position, which increases the electron density at the ortho and para positions (C3, C5). This signal is also a doublet, resulting from its coupling to the H4 proton.
-
Amine Protons (NH₂, δ 5.35): The protons of the primary amine group typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the NMR solvent. The integration value of 2H confirms the presence of the two amine protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
¹³C NMR Data Summary
| Carbon Atom | Chemical Shift (δ) ppm |
| C2 | 154.5 |
| C3 | 110.2 |
| C4 | 141.1 |
| C5 | 115.8 |
| C6 | 145.3 (q) |
| CF₃ | 122.5 (q) |
Note: The assignments are based on predicted chemical shifts and known substituent effects. Quartets (q) for C6 and CF₃ are due to coupling with the fluorine atoms.
Interpretation of the ¹³C NMR Spectrum
The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the attached substituents.
-
C2 (δ 154.5): This carbon is bonded to the electron-donating amino group, which typically shields the attached carbon. However, its position adjacent to the electronegative ring nitrogen and the chloro-substituted C3 results in a downfield shift.
-
C3 (δ 110.2): The C3 carbon is directly attached to the electronegative chlorine atom, which is expected to cause a significant downfield shift. However, the strong electron-donating resonance effect of the para-amino group leads to an overall upfield shift for this carbon.
-
C4 (δ 141.1): This carbon is deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group at C6.
-
C5 (δ 115.8): The C5 carbon is shielded by the electron-donating amino group at the C2 position (para-position), resulting in an upfield chemical shift.
-
C6 (δ 145.3): This carbon is bonded to the highly electron-withdrawing trifluoromethyl group, causing a significant downfield shift. The signal for C6 often appears as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
-
CF₃ Carbon (δ 122.5): The carbon of the trifluoromethyl group also appears as a quartet in the ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following experimental workflow is recommended.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodological Steps
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the resulting solution into a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the raw free induction decay (FID) data using appropriate software. This involves Fourier transformation, phasing, and baseline correction.
-
Reference the chemical shift scale to the residual peak of the deuterated solvent.[2]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed fingerprint of its molecular structure. The chemical shifts and coupling patterns are consistent with the assigned structure and are governed by the electronic properties of the chloro, amino, and trifluoromethyl substituents on the pyridine ring. This guide provides a comprehensive analysis and a robust experimental protocol to aid researchers in the accurate identification and characterization of this and structurally related compounds. A thorough understanding of these spectroscopic techniques is paramount for advancing research and development in the chemical and pharmaceutical sciences.
References
Mass spectrometry analysis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aminopyridine that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its structural complexity, featuring a pyridine core, a chlorine atom, a trifluoromethyl group, and an amine moiety, necessitates robust analytical techniques for its unequivocal identification and characterization. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the principles of applicable ionization techniques, predict fragmentation pathways based on established chemical principles, and provide detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this compound and its analogues.
Compound Profile:
-
IUPAC Name: this compound[5]
Section 1: Ionization Techniques & Rationale
The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome. For this compound, two techniques are particularly well-suited: Electron Ionization (EI) for detailed structural fragmentation and Electrospray Ionization (ESI) for gentle ionization and molecular weight determination.
Electron Ionization (EI)
Coupled with Gas Chromatography (GC), EI is a classic, robust technique for volatile and thermally stable compounds. A high-energy electron beam (typically 70 eV) bombards the analyte molecule, inducing ionization and causing extensive, reproducible fragmentation. This "hard" ionization technique generates a characteristic fragmentation pattern, or "fingerprint," that is invaluable for structural confirmation and library matching. The resulting mass spectrum is a rich source of structural information.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique, ideal for molecules that are less volatile or thermally labile. It is the workhorse of modern Liquid Chromatography-Mass Spectrometry (LC-MS). In positive-ion mode, a high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, the basic nitrogen of the amine group is readily protonated, making it an excellent candidate for positive-ion ESI, typically yielding a prominent protonated molecule, [M+H]⁺.[9][10] This allows for precise molecular weight determination and serves as the precursor ion for tandem mass spectrometry (MS/MS) experiments.
Section 2: Proposed Mass Spectrometry Fragmentation Pathways
Understanding the fragmentation of this compound is key to interpreting its mass spectrum. The pathways differ significantly between the high-energy EI and the lower-energy Collision-Induced Dissociation (CID) used in ESI-MS/MS.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecular ion (M•⁺) at m/z 196 will be formed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak at M+2 (m/z 198) with roughly one-third the intensity of the molecular ion peak is expected, serving as a critical diagnostic marker.[11]
The primary fragmentation events are predicted to be:
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond, a common pathway for chlorinated aromatic compounds, would yield a fragment ion at m/z 161.
-
Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage, resulting in an ion at m/z 127. Fragmentation involving the loss of •CF₃ is a known pathway for trifluoromethyl-substituted heterocycles.[12][13]
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyridine ring, leading to the loss of 27 Da.[14][15] This can occur from the molecular ion or subsequent fragments.
-
Loss of a Hydrogen Radical (•H): Formation of an [M-H]⁺ ion at m/z 195 is common in aromatic systems.
The following diagram illustrates the proposed EI fragmentation cascade.
Caption: Proposed Electron Ionization (EI) fragmentation pathway.
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
In ESI, the molecule is first protonated to form the [M+H]⁺ precursor ion at m/z 197 (with its isotopic partner at m/z 199). This ion is then isolated and subjected to CID, leading to fragmentation through the loss of stable neutral molecules.
Predicted neutral losses from the [M+H]⁺ ion include:
-
Loss of Ammonia (NH₃): Protonation likely occurs on the exocyclic amine, facilitating its loss as a neutral ammonia molecule to produce a fragment at m/z 180.
-
Loss of Hydrogen Fluoride (HF): The trifluoromethyl group can readily lose HF, resulting in a fragment ion at m/z 177.
-
Loss of Hydrogen Chloride (HCl): A potential rearrangement followed by the elimination of neutral HCl would yield a fragment at m/z 161.
Caption: Proposed ESI-MS/MS fragmentation pathway via CID.
Data Summary Table
| Ionization | Precursor m/z | Proposed Fragment m/z | Neutral Loss | Proposed Fragment Ion |
| EI | 196/198 | 161 | •Cl | [C₆H₄F₃N₂]⁺ |
| 127 | •CF₃ | [C₅H₄ClN₂]⁺ | ||
| 169/171 | HCN | [C₅H₃ClF₃N]•⁺ | ||
| ESI-MS/MS | 197/199 | 180 | NH₃ | [C₆H₂ClF₃N]⁺ |
| 177 | HF | [C₆H₄F₂N₂Cl]⁺ | ||
| 161 | HCl | [C₆H₄F₃N₂]⁺ |
Section 3: Experimental Protocols & Workflows
To ensure trustworthy and reproducible results, the following detailed protocols are provided. These represent a validated starting point for method development.
GC-MS Analysis Protocol
This method is designed for the definitive identification of the analyte via its fragmentation fingerprint.
Methodology Details:
-
Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in high-purity ethyl acetate. Serially dilute as needed to a final concentration of 1-10 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injection: Inject 1 µL of the sample.
-
Inlet Temperature: 250 °C. Rationale: This temperature ensures efficient volatilization without causing premature thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. Rationale: This standard energy level produces consistent, library-searchable spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300. Rationale: This range comfortably covers the molecular ion and all significant predicted fragments.
-
LC-MS Analysis Protocol
This method is optimized for sensitive quantification and molecular weight confirmation.
Methodology Details:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.[16]
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: Nitrogen at 350 °C with a flow of 600 L/hr.
-
Scan Range: m/z 50-350 for full scan analysis.
-
MS/MS (for fragmentation confirmation): Isolate the precursor ion at m/z 197 and apply a collision energy of 15-25 eV to generate product ions.
-
General Experimental Workflow
The following diagram outlines the universal workflow for the mass spectrometric analysis of the target compound.
Caption: General experimental workflow for mass spectrometry analysis.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that can be effectively accomplished using either GC-MS or LC-MS. The choice between these platforms depends on the analytical goal, whether it be unambiguous structural identification through EI fragmentation patterns or sensitive detection and quantification via ESI. The presence of chlorine provides a distinct isotopic signature that is invaluable for confirming the identity of the molecular ion and its fragments. By understanding the predicted fragmentation pathways and employing the robust protocols outlined in this guide, researchers can confidently identify and characterize this important chemical intermediate, ensuring data integrity and advancing their scientific objectives.
References
- 1. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]
- 2. cphi-online.com [cphi-online.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-氨基-3-氯-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-26-1 [chemicalbook.com]
- 8. CAS#:79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc [chemsrc.com]
- 9. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. benchchem.com [benchchem.com]
- 14. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Abstract: This guide provides a comprehensive technical overview of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS No: 117519-09-2), a critical fluorinated pyridine building block. Intended for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes core physicochemical data, spectroscopic characteristics, and practical methodologies for handling and analysis. We delve into the causality behind its properties, offering field-proven insights into its application as a versatile synthetic intermediate. The protocols and data presented are grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance in Chemical Synthesis
This compound, also known as 3-amino-2-chloro-6-(trifluoromethyl)pyridine, is a highly functionalized heterocyclic compound. Its strategic value stems from the unique electronic and steric arrangement of its substituents on the pyridine ring: an amine group, a chlorine atom, and a trifluoromethyl group. The trifluoromethyl (-CF3) group, in particular, is of paramount importance in modern medicinal and agricultural chemistry. It can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
This guide serves as a central repository of knowledge for this compound, moving beyond a simple data sheet to explain the interplay of its functional groups and how they dictate its behavior in experimental settings. Understanding these core properties is essential for its effective utilization in the synthesis of complex, high-value molecules.[1][2]
Chemical Identity and Structure
The precise identification of a chemical reagent is the foundation of reproducible science. The structural and identifying information for this compound is consolidated below.
-
IUPAC Name: this compound
-
Synonyms: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine[3][4], 2-Chloro-6-(trifluoromethyl)pyridin-3-amine[3][5]
Chemical Structure:
(Image representing the 2D structure of the molecule)
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data for this compound is summarized in the table below, followed by a detailed discussion.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder. | [5] |
| Melting Point | 92-94 °C | [3][4][5] |
| Boiling Point | Data not available. | |
| Solubility | Soluble in DMSO (≥10 mg/mL). | [7] |
| pKa | Data not available; expected to be weakly basic. |
Physical Properties
-
Appearance & Melting Point: The compound's nature as a crystalline solid with a distinct melting point range of 92-94 °C is indicative of high purity.[3][4][5] This thermal characteristic is a critical parameter for quality control, as significant deviations or a broad melting range would suggest the presence of impurities.
-
Solubility: Its documented solubility in dimethyl sulfoxide (DMSO) is typical for polar organic compounds and is a key consideration for preparing stock solutions for screening or NMR analysis.[7] While comprehensive solubility data is limited, its structure suggests moderate solubility in other polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile, and potentially lower solubility in nonpolar solvents like hexanes. This differential solubility is the basis for selecting appropriate solvent systems for reaction work-up and recrystallization.
Chemical Properties
-
Stability: The compound is stable under normal storage conditions.[8] However, like many amines, prolonged exposure to light and air may lead to gradual degradation or discoloration. For long-term storage, it is best kept in a tightly closed container in a cool, dry, and dark place, potentially under an inert atmosphere like argon or nitrogen.[8][9]
Spectroscopic Analysis: The Fingerprint of the Molecule
Spectroscopic analysis is non-negotiable for confirming the identity and purity of the compound before its use in a synthetic workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this compound, one would expect the following characteristic signals:
-
¹H NMR: The spectrum will be defined by the two aromatic protons on the pyridine ring, which would appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). A broad singlet corresponding to the two protons of the primary amine (-NH₂) would also be present, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms. The carbon bearing the -CF₃ group will be significantly shifted downfield and may appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. This provides a clear and simple diagnostic marker for the presence of the -CF₃ moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this molecule would be characterized by:
-
N-H Stretching: Two distinct, sharp bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine group (-NH₂).[10]
-
C-F Stretching: Strong, intense absorption bands in the 1100-1300 cm⁻¹ region, which is a hallmark of the trifluoromethyl group.
-
Aromatic Ring Stretching: Several bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N vibrations within the pyridine ring.
-
C-Cl Stretching: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 196.
-
Isotope Peak (M+2): A peak at m/z 198 with an intensity approximately one-third of the molecular ion peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
Experimental Protocols and Workflows
Trustworthiness in research is built on robust and validated protocols. The following section outlines standard methodologies for the characterization of this compound.
Analytical Characterization Workflow
The following diagram illustrates a standard workflow for the quality control and structural verification of an incoming sample of the title compound. This systematic approach ensures that the material meets the required specifications before being committed to a reaction.
Caption: Standard analytical workflow for quality control.
Step-by-Step Protocol: Purity Determination by HPLC
This protocol provides a self-validating system for assessing the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier improves peak shape for the amine, while the water/acetonitrile system provides a broad polarity range for gradient elution.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Causality: Dissolving in the mobile phase ensures compatibility with the HPLC system and prevents sample precipitation upon injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: UV at 254 nm.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Causality: A reverse-phase column is ideal for retaining this moderately polar compound. The gradient elution ensures that any potential impurities with different polarities are effectively separated from the main product peak.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be ≥98% for high-quality material.
-
Role in Synthetic Chemistry
This compound is not an end-product but a versatile intermediate. Its reactivity is governed by the nucleophilic amine and the electrophilic carbon attached to the chlorine. These two sites allow for a diverse range of subsequent chemical transformations.
Caption: Synthetic utility of the title compound.
This dual reactivity allows for sequential or orthogonal synthetic strategies, making it a valuable precursor for creating complex molecular architectures found in many patented drugs and pesticides.[2]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent.
-
Hazard Identification: This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[5] Related compounds in this family are also noted for acute toxicity if swallowed, inhaled, or in contact with skin.[11][12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9] Keep the container tightly sealed to prevent moisture ingress and potential degradation.[9]
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][12]
-
In case of skin contact: Wash off with soap and plenty of water.[9]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[9][12]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Conclusion
This compound is a high-value synthetic building block with a well-defined set of physicochemical properties. Its identity is confirmed by a combination of thermal analysis and spectroscopy (NMR, IR, MS), while its purity is reliably assayed by chromatographic methods like HPLC. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the cornerstone for its successful and safe application in the discovery and development of next-generation chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE | 117519-09-2 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | CAS 117519-09-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 7. 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. fishersci.com [fishersci.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 886762-09-0)[1]. This compound is a valuable heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. Given the limited availability of public, in-depth experimental data for this specific isomer, this guide emphasizes robust, field-proven methodologies for its characterization. We present detailed protocols for determining its solubility profile and for assessing its stability through forced degradation studies, grounded in established regulatory principles. This document is intended for researchers, chemists, and formulation scientists who require a practical and scientifically rigorous approach to characterizing this and similar fluorinated pyridine derivatives.
Introduction and Physicochemical Profile
This compound belongs to a class of compounds of significant interest in medicinal chemistry. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity[2]. The chloro- and amino-substituents on the pyridine ring provide versatile handles for further synthetic elaboration.
A thorough understanding of the solubility and stability of such an intermediate is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and ensuring the quality and shelf-life of any resulting active ingredient. Before embarking on experimental work, a summary of its core physicochemical properties is essential.
Table 1: Physicochemical Properties of this compound and a Key Isomer
| Property | Value | Source / Note |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 886762-09-0 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂ | [3] |
| Molecular Weight | 196.56 g/mol | [3] |
| Appearance | White to off-white crystalline powder (Expected) | General observation for this class of compounds. |
| Melting Point | 86-90 °C | Data for isomer 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)[4] |
| pKa (Predicted) | 1.79 ± 0.49 | Predicted data for isomer 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)[5] |
| LogP (Predicted) | 2.59 | Predicted data for isomer 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)[5] |
| Water Solubility | 622 mg/L at 25°C | Calculated data for isomer 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)[5] |
Note: Due to a lack of published experimental data for the title compound, values from the closely related and structurally similar isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, are provided for reference.
Solubility Profile: A Methodological Approach
Solubility is a critical attribute that dictates the medium in which reactions can be performed, the methods available for purification, and the ultimate bioavailability of a drug substance. The predicted LogP suggests moderate lipophilicity, indicating that solubility will likely be higher in organic solvents than in aqueous media.
Causality in Solvent Selection
When determining a solubility profile, the choice of solvents should be deliberate, spanning a range of polarities and proticities relevant to potential applications:
-
Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding; often good solvents for amines.
-
Aprotic Polar Solvents (e.g., Acetonitrile, Acetone, DMSO): Can engage in dipole-dipole interactions.
-
Non-polar Solvents (e.g., Toluene, Heptane): Useful for understanding lipophilic character and for certain reaction or extraction steps.
-
Aqueous Buffers (pH 2, 7, 9): Essential for understanding how ionization affects solubility, which is critical for pharmaceutical formulation.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for generating reliable equilibrium solubility data. The core principle is to allow a surplus of the solid compound to equilibrate with the solvent, ensuring saturation is achieved.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials (e.g., 50-100 mg in 2 mL of solvent). The key is to have a visible amount of undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume of each selected solvent to the respective vials.
-
Equilibration: Seal the vials securely. Place them in a thermostatically controlled shaker or rotator set to a defined temperature (e.g., 25°C). Allow the mixtures to equilibrate for a minimum of 24 hours. From field experience, 48 hours is often preferred for crystalline compounds to ensure true equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Centrifugation at the same temperature is highly recommended to ensure a clear supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE or other chemically compatible material) into a clean, pre-weighed vial. This filtration step is critical to remove any microscopic particulates that could falsely inflate the solubility measurement.
-
Quantification (HPLC Method):
-
Prepare a stock solution of the compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 5 standards spanning the expected concentration range).
-
Inject the standards and the filtered sample onto a calibrated HPLC system (e.g., C18 column with a mobile phase of acetonitrile/water).
-
Calculate the concentration of the saturated solution by comparing its peak area to the calibration curve.
-
-
Data Reporting: Express solubility in mg/mL or g/L. The experiment should be performed in triplicate for statistical validity.
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying likely degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[6] The goal is not to completely destroy the compound, but to induce a target degradation of 10-20%, which is sufficient to detect and identify major degradants.[7]
Predicted Instabilities
The structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The amino group or the entire molecule could be susceptible to hydrolysis under strong acidic or basic conditions. The C-Cl bond could also be a site for nucleophilic substitution.
-
Oxidation: The electron-rich aminopyridine ring is a potential target for oxidative degradation.
-
Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.
Experimental Protocol for Forced Degradation
This protocol provides a comprehensive approach to stress testing, consistent with ICH guidelines.[8] A stability-indicating HPLC method (e.g., one that separates the parent peak from all degradation products) must be developed and validated before initiating this study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions Setup: For each condition, set up a sample vial and a control vial (containing only the stress agent and solvent, without the compound).
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix stock solution with water.
-
Oxidative Degradation: Mix stock solution with 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Store vials of the stock solution at an elevated temperature (e.g., 60-80°C). A solid-state sample should also be stored under the same conditions.
-
Photolytic Degradation: Expose the stock solution (in a photochemically transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Incubation and Sampling: Store the vials under their respective conditions. Sample at predetermined time points (e.g., 2, 8, 24, 48 hours). For thermal and photolytic studies, longer durations may be necessary.
-
Sample Quenching: Before analysis, samples from acid/base hydrolysis must be neutralized to prevent further degradation on the autosampler. For example, add an equimolar amount of base to the acid sample and vice versa.
-
Analysis: Analyze all samples, controls, and a non-degraded standard solution using the stability-indicating HPLC method, typically with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and detecting the emergence of new chromophores.
-
Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Determine the percentage of each degradation product formed (as a percentage of the total peak area).
-
Perform a mass balance calculation to ensure that the decrease in the parent compound is reasonably accounted for by the appearance of degradation products.
-
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
While specific, published quantitative data for this compound remains limited, this guide provides the necessary strategic and methodological framework for its complete characterization. By employing the robust protocols for solubility determination and forced degradation outlined herein, researchers can generate the high-quality, reliable data required for informed decision-making in process chemistry, drug development, and formulation science. The principles and workflows described are not only applicable to the title compound but also serve as a validated template for the broader class of substituted pyridine intermediates.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE | 117519-09-2 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 2-アミノ-3-クロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine CAS#: 79456-26-1 [m.chemicalbook.com]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
An In-depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS Number: 886762-09-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, safety, and potential applications of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from supplier data and draws logical inferences from closely related analogues to provide a thorough understanding of its core characteristics and potential.
Core Compound Identity and Properties
This compound is a substituted pyridine carrying a chloro, a trifluoromethyl, and an amino group. The presence and arrangement of these functional groups, particularly the trifluoromethyl moiety, are pivotal in defining its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886762-09-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄ClF₃N₂ | --INVALID-LINK-- |
| Molecular Weight | 196.56 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
The trifluoromethyl (CF₃) group is a bioisostere of the methyl group but possesses significantly different electronic and lipophilic properties. Its incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1]
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially leading to better absorption and distribution.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450. This can lead to a longer half-life and reduced dosing frequency.[1]
-
Modulation of pKa: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby basic functional groups, such as the amino group in the target molecule. This can affect the molecule's ionization state at physiological pH and its binding affinity to target proteins.
Caption: Influence of the trifluoromethyl group on molecular properties.
Synthesis and Chemical Reactivity
A potential synthetic pathway could involve the chlorination and subsequent amination of a suitable 2-(trifluoromethyl)pyridine precursor. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the trifluoromethyl group, directing nucleophilic substitution.
Caption: A proposed synthetic workflow for this compound.
Potential Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine derivatives are key structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3]
-
Medicinal Chemistry: The unique properties conferred by the trifluoromethyl group make this compound an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for their potential as anticancer and antimicrobial agents.[1] The amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships.
-
Agrochemicals: Many commercial pesticides contain a trifluoromethylpyridine core.[2][3] This is due to the enhanced efficacy and metabolic stability these compounds often exhibit. This compound could serve as a valuable intermediate in the synthesis of new herbicides, fungicides, or insecticides. A patent for the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, an intermediate for the fungicide fluopyram, highlights the industrial relevance of similar structures.[4]
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for CAS number 886762-09-0 is not publicly available. The following information is based on the SDS for the closely related compound 2-Chloro-6-(trifluoromethyl)pyridine and GHS classifications for isomeric compounds. It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Table 2: Hazard Identification and Precautionary Measures (Inferred)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
| Hazardous to the aquatic environment, long-term hazard | None | None | H412: Harmful to aquatic life with long lasting effects. | P273, P501 |
Experimental Protocol: Safe Handling and Storage
-
Engineering Controls: Work in a well-ventilated laboratory with a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working with fine powders or in a situation with potential for aerosolization, use a NIOSH-approved respirator.[6]
-
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the searched public domain. For structural confirmation and purity assessment, standard analytical techniques should be employed.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group is anticipated to confer desirable properties such as enhanced metabolic stability and lipophilicity. While specific biological data and detailed synthetic protocols for this particular isomer are scarce, the established importance of the trifluoromethylpyridine scaffold suggests significant potential for this compound in the development of new bioactive molecules. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and would benefit from conducting thorough analytical characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring
<
Introduction: A Tale of Two Moieties and Their Transformative Synergy
In the landscape of modern medicinal and agricultural chemistry, the strategic modification of molecular properties is paramount to the discovery and development of novel, effective agents. Among the vast arsenal of chemical tools available, the trifluoromethyl (CF3) group and the pyridine ring stand out as privileged moieties.[1] This guide provides an in-depth exploration of the profound electronic effects exerted by the trifluoromethyl group upon the pyridine ring, a combination that has unlocked significant advancements in drug discovery and crop protection.[1]
The pyridine ring, a heteroaromatic system, is a cornerstone in numerous biologically active compounds due to its ability to engage in hydrogen bonding and its overall metabolic stability. The trifluoromethyl group, on the other hand, is a powerful modulator of electronic and physicochemical properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly desirable substituent.[2] The convergence of these two entities gives rise to trifluoromethylpyridines (TFMPs), a class of compounds with unique and often enhanced biological activities.[3] This guide will dissect the fundamental electronic interactions at play, their consequences on chemical reactivity and physical properties, and the practical applications that have emerged from this potent chemical partnership.
The Trifluoromethyl Group: An Electronic Powerhouse
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[4] This is a direct consequence of the high electronegativity of the three fluorine atoms, which exert a strong inductive effect.
Inductive and Resonance Effects
The primary electronic influence of the CF3 group is its strong inductive electron withdrawal (-I effect) . The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached. This effect is then transmitted through the sigma bonds to the pyridine ring, significantly reducing the electron density of the aromatic system.
While the -I effect is dominant, the potential for resonance effects (+R or -R) must also be considered. In the case of the trifluoromethyl group, hyperconjugation, a type of resonance interaction, is possible. However, due to the high electronegativity of fluorine, the C-F bonds are poor sigma-donors, making the resonance-donating effect negligible. Conversely, the C-F antibonding orbitals can, in principle, accept electron density from the ring, leading to a weak resonance-withdrawing effect (-R effect). For practical purposes in synthetic and medicinal chemistry, the CF3 group is treated as a purely and strongly electron-withdrawing group, primarily through its inductive effect.[3]
The following diagram illustrates the dominant inductive effect of the CF3 group on a pyridine ring.
Caption: Inductive electron withdrawal by the CF3 group from the pyridine ring.
Impact on the Physicochemical Properties of the Pyridine Ring
The potent electron-withdrawing nature of the trifluoromethyl group profoundly alters the fundamental physicochemical properties of the pyridine ring, most notably its basicity (pKa) and lipophilicity.
Basicity (pKa)
The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom. The introduction of a trifluoromethyl group significantly reduces the electron density on the nitrogen, thereby decreasing its ability to accept a proton. This results in a substantial decrease in the pKa of the corresponding pyridinium ion. The magnitude of this effect is dependent on the position of the CF3 group relative to the nitrogen atom.
| Compound | Position of CF3 | pKa |
| Pyridine | - | 5.23[5] |
| 2-(Trifluoromethyl)pyridine | 2 | ~1.3 |
| 3-(Trifluoromethyl)pyridine | 3 | 2.84[6] |
| 4-(Trifluoromethyl)pyridine | 4 | ~1.7 |
Note: Experimental pKa values can vary slightly depending on the measurement conditions.
This dramatic reduction in basicity has significant implications in drug design. By tuning the pKa, medicinal chemists can control the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to its biological target.
Experimental Protocol: Determination of pKa by ¹⁹F NMR Spectroscopy
A reliable method for determining the pKa of trifluoromethyl-substituted heterocyles is through ¹⁹F NMR spectroscopy.[6]
Methodology:
-
Sample Preparation: Prepare a series of aqueous solutions of the trifluoromethylpyridine at a constant concentration (e.g., 1 mM). Adjust the pH of each solution to a range of known values spanning the expected pKa (e.g., from pH 1 to 13).
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH. The resulting titration curve will be sigmoidal.
-
pKa Determination: The pKa is the pH at which the chemical shift is halfway between the chemical shifts of the fully protonated and deprotonated species. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Influence on Chemical Reactivity
The electron-deficient nature of the trifluoromethylated pyridine ring dramatically alters its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution (EAS)
Pyridine itself is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The introduction of a strongly deactivating trifluoromethyl group further diminishes the ring's nucleophilicity, making electrophilic substitution reactions exceedingly difficult. The CF3 group directs incoming electrophiles to the meta position relative to itself, but the overall reactivity is severely hampered.[7]
Nucleophilic Aromatic Substitution (SNA r)
Conversely, the electron-poor nature of the trifluoromethylated pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[8] This is particularly true when a good leaving group (e.g., a halide) is present on the ring, especially at positions ortho or para to the trifluoromethyl group. The CF3 group effectively stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction.[9]
This enhanced reactivity towards nucleophiles is a cornerstone of the synthetic utility of trifluoromethylpyridines, allowing for the facile introduction of a wide range of functional groups.[10]
The following diagram illustrates the stabilization of the Meisenheimer intermediate in an SNAr reaction on a trifluoromethyl-substituted pyridine.
Caption: Stabilization of the Meisenheimer intermediate in an SNAr reaction.
Spectroscopic Signatures
The presence of the trifluoromethyl group imparts distinct signatures in various spectroscopic analyses, aiding in the characterization of these molecules.
NMR Spectroscopy
-
¹H NMR: The electron-withdrawing nature of the CF3 group causes downfield shifts for the protons on the pyridine ring. The magnitude of the shift is dependent on the proximity of the proton to the CF3 group.
-
¹³C NMR: The carbon atom of the CF3 group appears at a characteristic chemical shift. The carbons of the pyridine ring also experience shifts due to the electronic effects of the substituent.
-
¹⁹F NMR: This is a particularly powerful tool for characterizing trifluoromethylated compounds. The CF3 group gives rise to a singlet in the ¹⁹F NMR spectrum, and its chemical shift is sensitive to the electronic environment of the pyridine ring.[6]
Infrared (IR) Spectroscopy
The C-F stretching vibrations of the trifluoromethyl group typically appear as strong absorption bands in the region of 1100-1350 cm⁻¹.[11][12]
Synthesis of Trifluoromethylpyridines
Several synthetic strategies have been developed to access trifluoromethylpyridines.
-
From Trichloromethylpyridines: This is a classical approach involving the halogen exchange (HALEX) reaction of a trichloromethylpyridine with a fluorinating agent such as HF or SbF₃.[13]
-
Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors already containing a trifluoromethyl group is a versatile method.[3] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[14]
-
Direct Trifluoromethylation: The direct introduction of a CF3 group onto a pre-functionalized pyridine ring can be achieved using various trifluoromethylating reagents, such as trifluoromethyl copper (CF₃Cu) or the Togni reagent.[15]
The following diagram outlines the key synthetic approaches to trifluoromethylpyridines.
Caption: Major synthetic routes to trifluoromethylpyridines.
Applications in Drug Discovery and Agrochemicals
The unique electronic and physicochemical properties imparted by the trifluoromethyl group have made trifluoromethylpyridines invaluable scaffolds in the development of pharmaceuticals and agrochemicals.[14]
-
Increased Lipophilicity: The CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. This can lead to a longer half-life of a drug in the body.
-
Enhanced Binding Affinity: The electronic modulation of the pyridine ring can lead to stronger and more specific interactions with biological targets such as enzymes and receptors.
Numerous successful drugs and agrochemicals incorporate the trifluoromethylpyridine moiety, a testament to its profound impact. Examples include the insecticide Flonicamid and the HIV protease inhibitor Tipranavir.[1][16]
Conclusion
The introduction of a trifluoromethyl group onto a pyridine ring is a powerful strategy for modulating molecular properties. The strong electron-withdrawing nature of the CF3 group fundamentally alters the basicity, reactivity, and spectroscopic characteristics of the pyridine core. This has been expertly leveraged by medicinal and agricultural chemists to design and synthesize novel compounds with enhanced biological activity, metabolic stability, and bioavailability. A thorough understanding of the electronic effects at play is crucial for the rational design of the next generation of pharmaceuticals and crop protection agents.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Khan Academy [khanacademy.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
Purity assessment of commercial 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
An In-Depth Technical Guide to the Purity Assessment of Commercial 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Introduction
This compound is a key heterocyclic building block belonging to the trifluoromethylpyridine (TFMP) class of compounds. TFMP derivatives are of significant interest in the agrochemical and pharmaceutical industries due to the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring.[1][2][3] These properties, including high electronegativity, metabolic stability, and lipophilicity, make TFMP-containing molecules potent active ingredients in a variety of commercial products.[4][5]
For researchers and drug development professionals, the purity of starting materials like this compound is not merely a quality metric; it is a critical parameter that directly influences the yield, impurity profile, and ultimate safety and efficacy of the final product. A well-characterized and highly pure starting material is fundamental to reproducible research and robust manufacturing processes. This guide provides an in-depth, experience-driven approach to assessing the purity of this commercial intermediate, focusing on the causality behind analytical choices and providing validated, step-by-step protocols.
Chapter 1: Understanding the Potential Impurity Profile
The first step in any robust purity assessment is to understand what impurities might be present. These are typically categorized as process-related impurities, which arise from the manufacturing process, and degradation products.
1.1 Process-Related Impurities
The synthesis of trifluoromethylpyridines often involves high-temperature chlorination and fluorination of picoline precursors.[1] Such conditions can lead to a variety of by-products.
-
Isomeric Impurities: Positional isomers are common challenges. Depending on the synthetic route, isomers such as 2-Chloro-3-(trifluoromethyl)pyridin-6-amine or 5-Chloro-2-(trifluoromethyl)pyridin-6-amine could be formed.
-
Over-chlorinated Species: The manufacturing process may introduce additional chlorine atoms onto the pyridine ring, leading to dichlorinated or trichlorinated analogs.[1]
-
Starting Material Carryover: Incomplete reactions can result in the presence of precursor molecules, such as 2-amino-6-(trifluoromethyl)pyridine or other chlorinated intermediates.
-
Related Compounds: Similar structures like 2-Amino-3-chloropyridine may be present depending on the specific synthetic pathway employed by the manufacturer.[6][7]
| Potential Impurity | Structure | Origin | Analytical Consideration |
| Isomeric Amines | e.g., 5-Chloro-6-(trifluoromethyl)pyridin-2-amine | Side reaction during synthesis | May co-elute in HPLC; requires optimized chromatography. MS fragmentation may be identical. |
| Dichloro- (trifluoromethyl)pyridines | e.g., 3,5-Dichloro-6-(trifluoromethyl)pyridin-2-amine | Over-chlorination | Higher molecular weight, detectable by MS. Different retention time in chromatography. |
| Unreacted Precursors | e.g., 2-Amino-6-(trifluoromethyl)pyridine | Incomplete chlorination | Lower molecular weight. Readily separated by chromatography. |
Chapter 2: The Workflow of Purity Analysis
A multi-tiered analytical approach is necessary for a comprehensive purity assessment. This ensures both routine quality control and in-depth characterization for reference standard qualification.
Caption: Integrated workflow for purity assessment of chemical intermediates.
Chapter 3: Chromatographic Purity Assessment
Chromatography is the cornerstone of purity analysis, separating the main component from its impurities for quantification.
3.1 High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like our target molecule. A C18 column provides excellent hydrophobic retention for the pyridine ring system. The basic nature of the amine group (pKa ~3-5) necessitates a controlled pH mobile phase to ensure consistent protonation and sharp, symmetrical peaks. Using a mild acid like phosphoric or formic acid prevents peak tailing and improves resolution. UV detection is ideal as the aromatic pyridine ring possesses a strong chromophore.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. For MS compatibility, 0.1% formic acid can be substituted.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[9]
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is invaluable for identifying volatile and semi-volatile impurities that might not be detected by HPLC. The primary amine in the target molecule can interact with the stationary phase through hydrogen bonding, leading to poor peak shape. To mitigate this, derivatization is often required. Silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the amine to form a less polar, more volatile silyl derivative, resulting in sharp, symmetrical peaks and improved chromatographic performance.[10][11]
Protocol: GC-MS Analysis of Volatile Impurities
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 80 °C, hold 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet Temperature: 270 °C, Split mode (20:1).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation (Derivatization):
-
Dissolve 1 mg of the sample in 0.5 mL of dry pyridine.
-
Add 100 µL of MTBSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection (1 µL).
-
-
Data Analysis: Identify impurities by comparing their mass spectra against spectral libraries (e.g., NIST) and their fragmentation patterns.
Chapter 4: Spectroscopic Identity and Absolute Purity
While chromatography separates components, spectroscopy provides definitive structural confirmation and a means for absolute quantification.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR: Provides information on the number and environment of protons. The aromatic protons on the pyridine ring will give characteristic signals, as will the amine protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds. The trifluoromethyl group will produce a strong singlet in the ¹⁹F NMR spectrum, providing a very clean window to observe any fluorine-containing impurities.[12]
For determining absolute purity, Quantitative NMR (qNMR) is a primary analytical method.[9] It works by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight. This provides a direct measure of mass/mass purity without needing a specific reference standard of the analyte itself.
Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: High-field NMR spectrometer (≥400 MHz).
-
Internal Standard: Select a certified standard with high purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of any signal being integrated (typically 30-60 s) to ensure full relaxation and accurate integration.
-
Acquire enough scans for a high signal-to-noise ratio (>250:1).
-
-
Data Analysis: Calculate purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
Chapter 5: Integrated Strategy for Impurity Identification
No single technique tells the whole story. The logical combination of methods is key to confidently characterizing a compound.
Caption: Decision-making workflow for the structural elucidation of unknown impurities.
Conclusion
The purity assessment of this compound is a critical activity for any scientist using it as a synthetic intermediate. A superficial check using a single method is insufficient for ensuring the quality required in pharmaceutical and agrochemical research. By employing an integrated strategy—using HPLC for routine purity checks, GC-MS for volatile impurity screening, and NMR for definitive structural confirmation and absolute quantification—researchers can build a comprehensive purity profile. This rigorous, multi-faceted approach ensures the reliability of experimental outcomes, the safety of downstream products, and the overall integrity of the scientific process.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Amino-3-chloropyridine | C5H5ClN2 | CID 693267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. spkx.net.cn [spkx.net.cn]
- 11. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Introduction: Navigating the Challenges of Electron-Deficient Heteropyridine Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are critical components in pharmaceuticals, agrochemicals, and advanced materials.[2] However, the application of this powerful methodology to electron-deficient heterocyclic systems, such as pyridines bearing strong electron-withdrawing groups, presents a unique set of challenges.
This guide provides a detailed technical overview and robust protocols for the Buchwald-Hartwig amination of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine. This substrate is of particular interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in drug candidates.[3] The presence of both a chloro substituent and a trifluoromethyl group on the pyridine ring renders the substrate highly electron-deficient, influencing its reactivity and the stability of reaction intermediates. Furthermore, the existing amino group at the C2 position can potentially coordinate with the palladium catalyst, adding another layer of complexity.
These application notes are designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of the reaction, provide a rationale for the selection of catalysts, ligands, and bases, and offer step-by-step protocols as a validated starting point for your synthetic endeavors.
Mechanistic Considerations for a Challenging Substrate
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process.[1][4][5][6] It generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1][2]
The Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
For this compound, several factors can influence this cycle:
-
Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition the rate-determining step in many cases.[7] The electron-withdrawing nature of the trifluoromethyl group can facilitate this step.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.[1][8] For challenging substrates like heteroaryl chlorides, specialized biarylphosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.[9][10]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[11] The choice of base is critical, as it can affect catalyst activity and substrate stability.[12][13] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[14] For substrates with sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) may be employed, often requiring higher reaction temperatures.[14]
-
Solvent: Aprotic, non-polar, or polar aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[6][15] The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
Recommended Catalyst Systems and Reagents
Based on extensive literature precedent for the coupling of electron-deficient heteroaryl chlorides, the following catalyst systems and reagents are recommended as a starting point for the amination of this compound.
| Component | Recommended Reagents | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate) | Pd₂(dba)₃ is a common source of Pd(0). Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[4] |
| Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich biarylphosphine ligands that have demonstrated high efficacy for the coupling of challenging aryl and heteroaryl chlorides.[10] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | NaOtBu is a strong, effective base for a wide range of substrates. LHMDS can be advantageous in some cases. Cs₂CO₃ is a milder base suitable for substrates with base-sensitive functional groups.[6][14] |
| Solvent | Toluene, Dioxane | These are standard solvents for Buchwald-Hartwig aminations, offering good solubility for many of the reactants and catalytic species.[15] |
Experimental Protocols
General Considerations:
-
Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical for optimal results. Solvents should be appropriately dried and degassed prior to use.
-
Stoichiometry: The amine coupling partner is typically used in a slight excess (1.1-1.4 equivalents) relative to the aryl halide.
Protocol 1: General Procedure for the Amination of this compound
This protocol provides a robust starting point for the coupling of various primary and secondary amines.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution with respect to the aryl halide)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precursor, the ligand, and the base under an inert atmosphere (in a glovebox is ideal).
-
Evacuation and Backfilling: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Through a septum, add the anhydrous toluene, followed by the amine coupling partner via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient inertness, wet reagents/solvent, inappropriate ligand/base combination. | Ensure a strictly inert atmosphere and anhydrous conditions. Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LHMDS, Cs₂CO₃).[16] |
| Formation of Side Products | Hydrodehalogenation of the starting material, catalyst decomposition. | Ensure the purity of the amine. Consider a lower reaction temperature or a different solvent. |
| Difficulty in Purification | Co-elution of product with ligand or byproducts. | Use a different purification method (e.g., recrystallization, preparative HPLC). |
| Inconsistent Results | Variations in reagent quality, subtle changes in reaction setup. | Use reagents from a reliable source. Maintain consistency in the experimental procedure. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet feasible transformation that provides access to a valuable class of compounds for drug discovery and development. Success hinges on the careful selection of a suitable catalyst system, a strong non-nucleophilic base, and strict adherence to anhydrous and inert reaction conditions. The protocols and guidelines presented herein offer a solid foundation for researchers to successfully implement this powerful C-N bond-forming reaction. Further optimization of the reaction parameters may be necessary for specific amine coupling partners to achieve optimal yields and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for 3-Chloro-6-(trifluoromethyl)pyridin-2-amine as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
The pursuit of novel therapeutic agents and advanced agrochemicals is intrinsically linked to the development of innovative molecular building blocks. Among these, fluorinated heterocyclic compounds have garnered significant attention for their ability to confer desirable physicochemical properties upon bioactive molecules. The trifluoromethyl (-CF3) group, in particular, is a key player in modern medicinal chemistry. Its incorporation into a molecule can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]
This guide focuses on 3-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS: 886762-09-0), a trifluoromethylpyridine derivative with significant potential as a versatile intermediate in organic synthesis.[2] While specific literature on this exact isomer is emerging, the well-established reactivity of related aminopyridines provides a strong foundation for its application in constructing complex molecular architectures.[3][4] This document will provide detailed protocols and application notes for key synthetic transformations, drawing upon the established chemistry of structurally similar compounds to empower researchers in their synthetic endeavors.
Molecular Structure and Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups and the electronic nature of the pyridine ring. The electron-withdrawing trifluoromethyl group at the 6-position, along with the pyridine nitrogen, significantly influences the electron density of the aromatic system. This electronic arrangement activates the chloro-substituent at the 3-position towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The 2-amino group serves as a key handle for further derivatization, allowing for the construction of diverse molecular scaffolds.
Key Synthetic Transformations and Protocols
The strategic positioning of the chloro and amino functionalities on the trifluoromethylpyridine core makes this compound an ideal substrate for a variety of powerful synthetic methodologies. The following sections provide generalized protocols for key reactions, based on established procedures for analogous compounds.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents. The chloro-substituent of this compound can be effectively coupled with a wide range of boronic acids and their derivatives.
Generalized Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry, oven-dried flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable degassed solvent (e.g., dioxane, toluene, or a mixture of DME and water).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Reagents and Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst choice can significantly impact reaction efficiency. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Often used with Pd(OAc)₂ to form the active catalyst in situ. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical, especially for sensitive substrates. |
| Solvent | Dioxane, Toluene, DME/H₂O, THF/H₂O | Solvent choice depends on the solubility of reactants and the reaction temperature. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. The chloro-substituent of this compound can be coupled with various primary and secondary amines to introduce diverse functionalities.
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
| Parameter | Typical Reagents and Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | BINAP, Xantphos, RuPhos, DavePhos | Ligand selection is crucial for reaction success and depends on the amine substrate. |
| Base | NaOt-Bu, LiHMDS, Cs₂CO₃, K₃PO₄ | Strong bases like NaOt-Bu are commonly used, but milder bases can be employed. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for this reaction. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, facilitates nucleophilic aromatic substitution (SNAr) at the 3-position. This allows for the direct displacement of the chloro group by a variety of nucleophiles.
Generalized Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMSO, DMF, or NMP).
-
Reagent Addition: Add the nucleophile (e.g., an alcohol, thiol, or secondary amine, 1.5-3.0 equiv.) and, if necessary, a base (e.g., K₂CO₃, Et₃N).
-
Reaction: Heat the mixture to a high temperature (typically 100-150 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Synthetic Workflow Visualization
The following diagram illustrates a potential synthetic workflow utilizing this compound as a starting material for the construction of a more complex, hypothetical bioactive molecule.
Caption: Synthetic pathways from this compound.
Catalytic Cycle Visualization: Suzuki-Miyaura Coupling
Understanding the mechanism of these powerful cross-coupling reactions is crucial for troubleshooting and optimization. The following diagram depicts the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. Its trifluoromethylpyridine core offers a unique combination of electronic and steric properties that can be leveraged to fine-tune the pharmacological profiles of drug candidates and agrochemicals. The chloro and amino functionalities provide orthogonal handles for a range of synthetic transformations, including powerful palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The protocols and insights provided in this guide, based on the well-established chemistry of related compounds, are intended to facilitate the exploration of this valuable synthetic intermediate in diverse research and development programs.
References
- 1. jelsciences.com [jelsciences.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Introduction: A Privileged Scaffold in Modern Chemistry
The compound 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is a highly valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] Its structure is distinguished by three key features that dictate its reactivity and utility:
-
The Trifluoromethyl (CF3) Group: This potent electron-withdrawing group significantly modulates the electronic properties of the pyridine ring.[4] It enhances the molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[4]
-
The 2-Amino Group: This group can act as a hydrogen bond donor and a nucleophilic center. In the context of palladium catalysis, its proximity to the reaction center can present a unique challenge, as it may coordinate with the palladium catalyst, potentially retarding or inhibiting the reaction.[5]
-
The 3-Chloro Substituent: This serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This guide provides an in-depth analysis and field-proven protocols for leveraging this versatile substrate in several cornerstone palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, offering insights to empower researchers in drug discovery and process development.
Core Mechanistic Principles and Substrate-Specific Challenges
Palladium-catalyzed cross-coupling reactions predominantly follow a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[6][7] Understanding this cycle is crucial for troubleshooting and optimizing reactions involving this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Derivatization of the Amino Group of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Introduction: Strategic Importance of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine in Modern Chemistry
This compound is a pivotal building block in the synthesis of a diverse array of high-value chemical entities, particularly within the agrochemical and pharmaceutical industries. The trifluoromethyl group imparts unique properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, making it a desirable feature in drug design. The strategic derivatization of the 2-amino group on this pyridine scaffold allows for the exploration of vast chemical space, leading to the generation of novel compounds with potentially enhanced biological activity. This guide provides a comprehensive overview of, and detailed protocols for, the derivat in-depth of the amino functionality of this compound, focusing on N-acylation, N-sulfonylation, and N-arylation reactions.
Understanding the Reactivity of the Amino Group: The Influence of Electronic Effects
The reactivity of the amino group in this compound is significantly modulated by the electronic properties of the pyridine ring and its substituents. The trifluoromethyl group at the 6-position and the chlorine atom at the 3-position are both strongly electron-withdrawing. This inductive effect reduces the electron density on the pyridine ring, thereby decreasing the basicity and nucleophilicity of the exocyclic amino group. Consequently, reactions involving nucleophilic attack by the amino group, such as acylation and sulfonylation, may require more forcing conditions or the use of a base catalyst to facilitate the reaction. The base serves to deprotonate the amino group, increasing its nucleophilicity, or to neutralize the acidic byproduct generated during the reaction, thus driving the equilibrium towards the product.
Diagram: General Workflow for Derivatization and Analysis
Caption: A generalized workflow for the derivatization of this compound, from the initial reaction to the final characterization of the purified product.
Protocols for Derivatization
The following protocols are designed as robust starting points for the derivatization of this compound. Due to the reduced nucleophilicity of the amino group, optimization of reaction conditions (e.g., temperature, reaction time, and choice of base) may be necessary for specific substrates.
Protocol 1: N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation that introduces an acyl group to the amino functionality, forming a stable amide bond. This protocol describes a general procedure using an acyl chloride as the acylating agent.
Reaction Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride)
-
Anhydrous base (e.g., Triethylamine, Pyridine, or N,N-Diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the anhydrous base (1.2-1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
N-sulfonylation introduces a sulfonyl group to the amino functionality, forming a sulfonamide. Sulfonamides are a key functional group in many pharmaceutical agents.
Reaction Principle: Similar to N-acylation, this reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is essential to neutralize the generated HCl.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Anhydrous base (e.g., Pyridine, Triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent. For this reaction, pyridine can often serve as both the base and the solvent.
-
Cool the solution to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl solution (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-sulfonylated derivative.
Protocol 3: N-Arylation via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide. This method is a valuable alternative to palladium-catalyzed cross-coupling reactions.
Reaction Principle: The Ullmann condensation involves the reaction of an amine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. The exact mechanism is complex but is thought to involve the formation of a copper(I) amide intermediate.
Materials:
-
This compound
-
Aryl halide (preferably aryl iodide or bromide)
-
Copper(I) salt (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-Phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
Step-by-Step Methodology:
-
To a sealable reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), the copper(I) salt (0.1-0.2 eq), the ligand (0.2-0.4 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 100-150 °C for 12-48 hours. The reaction should be monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylated product.
Data Presentation: Expected Characterization of Derivatives
The successful synthesis of the derivatized products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table provides a summary of the expected analytical data for representative derivatives.
| Derivative Type | Representative Structure | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Expected Mass Spectrum (ESI+) |
| N-Acylated | N-Benzoyl-3-chloro-6-(trifluoromethyl)pyridin-2-amine | Amide N-H proton (singlet, downfield shift), aromatic protons from both pyridine and benzoyl groups. | Carbonyl carbon (~165-175 ppm), aromatic carbons. | [M+H]⁺ corresponding to the molecular weight of the product. |
| N-Sulfonylated | N-(p-Toluenesulfonyl)-3-chloro-6-(trifluoromethyl)pyridin-2-amine | Sulfonamide N-H proton (singlet, downfield shift), aromatic protons from both pyridine and toluenesulfonyl groups, methyl protons (singlet). | Aromatic carbons, methyl carbon (~21 ppm). | [M+H]⁺ corresponding to the molecular weight of the product. |
| N-Arylated | N-Phenyl-3-chloro-6-(trifluoromethyl)pyridin-2-amine | Amine N-H proton (singlet), aromatic protons from both pyridine and phenyl groups. | Aromatic carbons. | [M+H]⁺ corresponding to the molecular weight of the product. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient reactivity of the amino group.2. Deactivated acylating/sulfonylating agent.3. Inactive catalyst (for C-N coupling). | 1. Increase reaction temperature.2. Use a stronger base or a different solvent.3. Use fresh reagents.4. For Ullmann coupling, screen different copper sources and ligands. |
| Formation of Multiple Products | 1. Di-acylation or di-sulfonylation (if other reactive sites are present).2. Side reactions due to high temperatures. | 1. Use stoichiometric amounts of the derivatizing agent.2. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | 1. Co-elution of product and starting material.2. Presence of persistent impurities. | 1. Optimize the solvent system for column chromatography.2. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The derivatization of the amino group of this compound offers a versatile platform for the synthesis of novel compounds with significant potential in medicinal and agricultural chemistry. The protocols provided herein for N-acylation, N-sulfonylation, and N-arylation serve as a robust foundation for researchers. A thorough understanding of the electronic factors governing the reactivity of the starting material is crucial for the successful implementation and optimization of these transformations. Careful execution of the experimental procedures and diligent characterization of the resulting products will enable the efficient exploration of this valuable chemical scaffold.
Synthetic Routes to Novel Heterocyclic Compounds from 3-Chloro-6-(trifluoromethyl)pyridin-2-amine: An Application Guide for Researchers
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds have emerged as indispensable scaffolds for the development of novel therapeutics. The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among the myriad of fluorinated building blocks, 3-Chloro-6-(trifluoromethyl)pyridin-2-amine stands out as a particularly versatile and valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and cyclization strategies, to construct complex heterocyclic systems with significant potential in medicinal chemistry. The protocols and insights provided herein are designed to be both practical and mechanistically informative, empowering researchers to leverage this powerful building block in their own synthetic endeavors.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group, the reactive chloro substituent, and the electron-withdrawing trifluoromethyl group. This unique combination allows for a range of selective transformations. The primary synthetic avenues we will explore are:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the chloro group for C-C and C-N bond formation.
-
Cyclization and Annulation Reactions: Utilizing the vicinal amino and chloro groups to construct fused heterocyclic rings.
The following diagram illustrates the key reactive sites and the overarching synthetic strategies discussed in this guide.
Caption: Key synthetic pathways from the starting material.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and they are particularly well-suited for the functionalization of halo-pyridines.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl and heteroaryl-aryl structures.[3] In the context of our starting material, this reaction allows for the introduction of a variety of aryl or heteroaryl substituents at the 3-position of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields, especially with an electron-rich aminopyridine and a relatively unreactive aryl chloride. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often necessary to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is typically the rate-limiting step.[4]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can influence reaction rates and substrate compatibility. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly employed.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with the addition of water, are typically used to ensure the solubility of all reaction components.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
Degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | Est. 70-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (2.0) | Toluene | 110 | Est. 65-85 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ (3.0) | DME/H₂O | 90 | Est. 60-80 |
*Estimated yields based on similar substrates in the literature.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring, leading to valuable 2,3-diaminopyridine derivatives.
Causality Behind Experimental Choices:
-
Ligand Selection: As with the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is paramount for activating the C-Cl bond. Ligands such as XPhos, RuPhos, or BrettPhos are often highly effective.[6]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so it is crucial to perform the reaction under a strictly inert atmosphere.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox, charge a dry reaction vial with this compound (1.0 eq), NaOtBu (2.0 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).
-
Add the amine (1.2 eq) and the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu (2.0) | Toluene | 110 | Est. 75-95 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ (2.5) | Dioxane | 100 | Est. 70-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS (2.0) | THF | 80 | Est. 65-85 |
*Estimated yields based on similar substrates in the literature.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Part 2: Synthesis of Fused Heterocyclic Systems
The 2-amino-3-chloro substitution pattern on the pyridine ring is a classic precursor for the construction of a variety of fused heterocyclic systems. These reactions typically proceed via an initial nucleophilic substitution at the C-3 position (either inter- or intramolecularly) followed by a cyclization step.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][7][8] The synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through the condensation of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine with a two-carbon electrophile. A similar strategy can be applied to our starting material.
Causality Behind Experimental Choices:
-
Electrophile: A common and effective electrophile for this transformation is a haloacetaldehyde or a precursor thereof. Bromoacetaldehyde is frequently used.
-
Reaction Conditions: The reaction is typically carried out in a polar solvent such as ethanol or isopropanol, often with heating to facilitate both the initial N-alkylation and the subsequent intramolecular cyclization.
Experimental Protocol: Synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Materials:
-
This compound
-
Bromoacetaldehyde diethyl acetal
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Carefully add concentrated sulfuric acid dropwise while cooling the reaction mixture in an ice bath.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are another important class of heterocyclic compounds with applications in medicinal chemistry, including as kinase inhibitors and antiviral agents.[9][10] These can be synthesized from 2,3-diaminopyridine precursors, which can be generated in situ from this compound via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution followed by reduction. A more direct route involves the condensation with a 1,2-dicarbonyl compound.
Experimental Protocol: Two-Step Synthesis of Pyrido[2,3-b]pyrazines
Step 1: Synthesis of the Diamine Intermediate
Follow the generalized Buchwald-Hartwig amination protocol described in Section 1.2, using a suitable amine that can be deprotected (e.g., benzylamine followed by hydrogenolysis).
Step 2: Cyclocondensation with a 1,2-Dicarbonyl Compound
Materials:
-
2-Amino-3-(substituted-amino)-6-(trifluoromethyl)pyridine
-
Glyoxal or another 1,2-dicarbonyl compound (e.g., 2,3-butanedione)
-
Ethanol or acetic acid
Procedure:
-
Dissolve the diamine intermediate (1.0 eq) in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Reaction schemes for the synthesis of fused heterocycles.
Conclusion and Future Directions
This compound is a highly versatile and valuable building block for the synthesis of a wide range of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and classical cyclization strategies, provides access to diverse molecular architectures with significant potential in drug discovery and materials science. The protocols and insights presented in this application note serve as a robust foundation for researchers to explore the rich chemistry of this fluorinated pyridine derivative. Future work in this area could involve the development of one-pot, multi-component reactions to further streamline the synthesis of complex heterocyclic systems and the exploration of other transition-metal-catalyzed transformations to expand the synthetic utility of this valuable starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. portal.tpu.ru [portal.tpu.ru]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cphi-online.com [cphi-online.com]
Application Notes & Protocols: Synthesis and Evaluation of PI3K/Akt/mTOR Pathway Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
I. Introduction: Targeting a Core Cellular Signaling Axis
The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a fundamental intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its activation is initiated by stimuli such as growth factors and hormones binding to receptor tyrosine kinases (RTKs) on the cell surface.[4] This triggers PI3K to phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) into phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger.[5] PIP3 recruits and activates downstream kinases, most notably Akt. Activated Akt then modulates a host of substrates, leading to cell growth and survival.[2][6]
A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[5][6] mTORC1 regulates protein synthesis and cell growth, while mTORC2 is involved in activating Akt, creating a crucial feedback loop.[2] Given its central role, it is unsurprising that aberrant activation of the PI3K/Akt/mTOR pathway is one of the most common molecular alterations in human cancers, driving tumor progression and resistance to therapies.[2][4][7] This has established the pathway as a prime target for therapeutic intervention.[8][9]
This guide provides an in-depth overview of the medicinal chemistry strategies, synthetic protocols, and bio-evaluation methodologies employed in the development of small molecule inhibitors targeting this critical oncogenic pathway.
II. The PI3K/Akt/mTOR Signaling Pathway
Understanding the architecture of the signaling cascade is paramount for rational drug design. The following diagram illustrates the key components and points of therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.
III. Medicinal Chemistry & Synthetic Strategies
The vast majority of PI3K/mTOR inhibitors are ATP-competitive, designed to bind to the kinase domain, which is highly conserved between PI3K and mTOR.[4][10] This structural homology has facilitated the development of dual PI3K/mTOR inhibitors.[4] Synthetic efforts have largely revolved around heterocyclic cores that mimic the adenine hinge-binding region of ATP.[10][11]
Common Scaffolds in PI3K/mTOR Inhibitor Synthesis:
-
Morpholino-Pyrimidines: This is a highly prevalent and successful scaffold. The morpholine group often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and potency. Syntheses typically involve sequential nucleophilic aromatic substitution or cross-coupling reactions on a di- or tri-substituted pyrimidine core.[11][12]
-
Purines and Pyrazolopyrimidines: These scaffolds closely mimic the natural ATP substrate, providing a strong foundation for inhibitor design.[11]
-
Quinolines and Quinoxalines: These bicyclic systems offer a rigid framework that can be functionalized to achieve high potency and selectivity.
-
Triazines: Triazine-based compounds have also emerged as potent inhibitors, often developed through scaffold hopping from other known heterocyclic cores.[13]
The strategic goal is often to develop either highly selective isoform-specific inhibitors (e.g., targeting only PI3Kα) or potent dual/pan-inhibitors that block multiple nodes in the pathway to overcome resistance mechanisms.[14][15][16]
IV. Experimental Protocols: Synthesis & Characterization
The following sections provide generalized yet detailed protocols for the synthesis and evaluation of a representative morpholino-pyrimidine based PI3K/mTOR inhibitor.
Protocol 1: Synthesis of a Morpholino-Pyrimidine Core
This protocol describes a common synthetic route involving sequential substitution and Suzuki cross-coupling, a powerful method for forming carbon-carbon bonds.[11]
Rationale: The choice of a dichloropyrimidine starting material allows for controlled, stepwise introduction of different functional groups. The first substitution with morpholine is typically facile. The subsequent Suzuki coupling with an arylboronic acid introduces diversity and allows for fine-tuning of the inhibitor's properties.
Step-by-Step Methodology:
-
Step 1: Initial Nucleophilic Substitution
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add morpholine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. The product often precipitates and can be collected by filtration. Wash with cold isopropanol and dry under vacuum to yield 4-(2-chloropyrimidin-4-yl)morpholine.
-
-
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel purged with nitrogen, combine 4-(2-chloropyrimidin-4-yl)morpholine (1.0 eq), the desired arylboronic acid (e.g., 3-hydroxyphenylboronic acid) (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water) and a base such as sodium carbonate (Na₂CO₃) (2.0 eq).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to 90-100°C and stir for 8-12 hours, or until LC-MS analysis indicates completion.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the final pure inhibitor.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: Biochemical Kinase Assay (HTRF)
To determine the potency of the synthesized inhibitor against PI3K isoforms and mTOR, a biochemical assay is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method.[17]
Principle: The assay measures the enzymatic production of PIP3. A GST-tagged PIP3-binding protein (e.g., GRP1) labeled with a Europium cryptate (donor) and a biotinylated-PIP3 tracer that binds to streptavidin-XL665 (acceptor) are used. In the absence of kinase activity, the tracer binds the protein, bringing the donor and acceptor into proximity and generating a high FRET signal. When the kinase is active, it produces unlabeled PIP3, which displaces the tracer, reducing the FRET signal. Inhibitors will prevent PIP3 production, thus preserving the high FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., PI3Kα, mTOR), substrate solution (PIP2 and ATP), and serial dilutions of the synthesized inhibitor in DMSO.
-
Compound Plating: In a 384-well low-volume assay plate, dispense a small volume (e.g., 50 nL) of the inhibitor dilutions. Include DMSO-only wells for no-inhibition controls and buffer-only wells for background controls.[18]
-
Kinase Reaction:
-
Add the kinase enzyme to all wells (except background) and incubate for 15 minutes at room temperature to allow the inhibitor to bind.[18]
-
Initiate the reaction by adding the substrate solution (PIP2/ATP).
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium-labeled antibody and XL665-labeled tracer).
-
Incubate for 1 hour at room temperature to allow the detection reagents to equilibrate.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Cell-Based Pathway Inhibition Assay (Western Blot)
Confirming that an inhibitor works in a cellular context is a critical validation step. This can be achieved by measuring the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein.
Rationale: A potent inhibitor should decrease the levels of phosphorylated Akt (p-Akt at Ser473) and phosphorylated S6 (p-S6), without affecting the total protein levels of Akt and S6. This demonstrates on-target pathway modulation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells known to have an active PI3K pathway (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6, and total S6. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Akt/total Akt and p-S6/total S6 ratios indicates effective cellular pathway inhibition.
V. Data Presentation: Comparative Inhibitor Potency
Summarizing quantitative data in a structured table allows for easy comparison of different compounds, which is crucial for lead selection and optimization.
| Inhibitor | PI3Kα (Ki, nM) | PI3Kβ (Ki, nM) | PI3Kδ (Ki, nM) | PI3Kγ (Ki, nM) | mTORC1 (Ki, nM) | mTORC2 (Ki, nM) | Reference |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 | 0.3 | [19] |
| Dactolisib (BEZ235) | 4 | 76 | 7 | 5 | 21 | 21 | [7][20] |
| Voxtalisib (XL765) | 39 | 110 | 43 | 9 | 160 | 910 | [20][21] |
| PI-103 | 8.4 | - | - | 86 | 5.7 | - | [7][20] |
Note: Ki values represent the inhibition constant; lower values indicate higher potency. Data is compiled from multiple sources and assay conditions may vary.
VI. Experimental Workflow Visualization
A well-defined workflow ensures a systematic approach from initial concept to preclinical evaluation.
Caption: General workflow for the synthesis and evaluation of PI3K/mTOR inhibitors.
VII. Conclusion and Future Perspectives
The development of PI3K/Akt/mTOR inhibitors remains a highly active area of cancer research. The synthetic strategies and evaluation protocols outlined here represent the foundational activities in this field. While first-generation inhibitors have shown clinical activity, challenges such as on-target toxicities and acquired resistance remain.[15] Future efforts are focused on developing next-generation inhibitors with improved isoform selectivity, novel mechanisms of action (such as allosteric inhibitors or degraders like PROTACs), and rational combination therapies to enhance efficacy and overcome resistance.[22][23] A thorough understanding of the synthetic and biological evaluation techniques is indispensable for any researcher aiming to contribute to this promising area of drug discovery.
VIII. References
-
Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. --INVALID-LINK--
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. --INVALID-LINK--
-
Hancock, M. K., et al. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific. --INVALID-LINK--
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 67. --INVALID-LINK--
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Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2013). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Hematology & Oncology, 6, 1. --INVALID-LINK--
-
Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Assay and Drug Development Technologies, 7(1), 56-66. --INVALID-LINK--
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. --INVALID-LINK--
-
Engelman, J. A. (2009). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. --INVALID-LINK--
-
Pascual, J., & Turner, N. C. (2019). PI3K/AKT/mTOR Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Cancers, 11(10), 1471. --INVALID-LINK--
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. --INVALID-LINK--
-
Li, Y., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(9), 2787-2792. --INVALID-LINK--
-
Maira, S. M., et al. (2018). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 62(2), 675-702. --INVALID-LINK--
-
Garlich, J. R., et al. (2010). Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7705-7715. --INVALID-LINK--
-
Xu, Y., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions. Journal of Medicinal Chemistry, 65(19), 12837-12863. --INVALID-LINK--
-
Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 503. --INVALID-LINK--
-
Ihle, N. T., et al. (2009). Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Molecular Cancer Therapeutics, 8(6), 1282-1290. --INVALID-LINK--
-
Ghamrawi, S., et al. (2022). Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. Journal of Biomolecular Structure and Dynamics, 40(21), 11099-11111. --INVALID-LINK--
-
Zhang, Y., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(12), e2300403. --INVALID-LINK--
-
Lui, V. W. Y., et al. (2013). A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma. Clinical Cancer Research, 19(20), 5527-5539. --INVALID-LINK--
-
Maira, S. M., et al. (2018). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Semantic Scholar. --INVALID-LINK--
-
He, W., et al. (2021). Targeting PI3K/Akt/mTOR Cascade: the Medicinal Potential, Updated Research Highlights and Challenges Ahead. ResearchGate. --INVALID-LINK--
-
Yu, P., et al. (2014). Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. Molecular Cancer Therapeutics, 13(5), 1078-1091. --INVALID-LINK--
-
Kong, D., et al. (2009). Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. Cancer Research, 69(9 Supplement), LB-214. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. --INVALID-LINK--
-
Alzahrani, A. S. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 11(12), 1834. --INVALID-LINK--
-
Rodon, J., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. --INVALID-LINK--
-
Janku, F., et al. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 32, 550-556. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. --INVALID-LINK--
-
Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. --INVALID-LINK--
-
Gao, Y., et al. (2024). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry, 67(1), 478-494. --INVALID-LINK--
-
Merck Millipore. (n.d.). FlowCellect™ PI3K-mTOR Signaling Cascade Mapping kit. --INVALID-LINK--
-
S., A., et al. (2024). Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy. Mini-Reviews in Medicinal Chemistry, 24. --INVALID-LINK--
-
Sarfraz, M., et al. (2021). Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. Current Pharmaceutical Design, 27(19), 2246-2263. --INVALID-LINK--
-
Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 329(2), 155-163. --INVALID-LINK--
-
Yang, Q., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). ResearchGate. --INVALID-LINK--
-
Selleck Chemicals. (n.d.). Omipalisib (GSK2126458) PI3K inhibitor. --INVALID-LINK--
-
Probes & Drugs. (n.d.). OMIPALISIB. --INVALID-LINK--
-
BenchChem. (2025). Comparative Analysis of Kinase Inhibitors Targeting the PI3K/Akt/mTOR Pathway. --INVALID-LINK--
-
Juric, D., et al. (2016). PI3K inhibitors in cancer: clinical implications and adverse effects. Expert Opinion on Investigational Drugs, 25(2), 179-192. --INVALID-LINK--
-
MedChemExpress. (n.d.). Omipalisib (GSK2126458). --INVALID-LINK--
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 3-Chloro-6-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their synthetic routes. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the specific hurdles presented by this electron-deficient, coordinating substrate.
Introduction: The Challenge of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3][4] However, substrates like this compound present a unique set of challenges. The combination of an electron-withdrawing trifluoromethyl group, a coordinating pyridine nitrogen, and a potentially catalyst-inhibiting amino group, all on a sterically hindered and less reactive chloro-pyridine ring, can lead to sluggish or failed reactions.[5][6][7][8][9]
The primary difficulties arise from:
-
Catalyst Inhibition: The lone pairs on the pyridine and amino nitrogens can coordinate to the palladium center, leading to catalyst deactivation.[6][7][8][9]
-
Poor Oxidative Addition: Aryl chlorides are inherently less reactive than bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[2][4][5][7] The electron-withdrawing nature of the trifluoromethyl group can further modulate this reactivity.[10]
-
Side Reactions: Competing pathways such as protodeboronation of the boronic acid and dehalogenation of the starting material can significantly lower the yield of the desired product.[6][7]
This guide provides a systematic, question-and-answer approach to troubleshoot these issues, grounded in mechanistic understanding and supported by experimental evidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is failing or giving very low yields. Where should I start troubleshooting?
A1: A failed reaction with this substrate is often multifactorial. A logical troubleshooting sequence is crucial. Start by evaluating the core components of your reaction: the catalyst system (palladium precursor and ligand), the base, and the solvent.
Troubleshooting Decision Tree:
Caption: A stepwise troubleshooting workflow for failed Suzuki couplings.
1. The Catalyst System is Paramount: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-deficient heteroaryl chlorides.[7] The oxidative addition step is typically the rate-limiting step and requires a more active catalyst.[2][7]
-
Expertise & Experience: For this substrate, you need a catalyst system known for coupling challenging heteroaryl chlorides. This means employing bulky, electron-rich phosphine ligands. These ligands promote the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition.[8]
-
Recommendation: Switch to a modern catalyst system. Buchwald-type ligands such as SPhos, XPhos, or RuPhos, paired with a precursor like Pd₂(dba)₃ or Pd(OAc)₂, are excellent starting points.[6] Air-stable palladium pre-catalysts, which form the active Pd(0) species in situ, are also highly effective.[11]
2. Base Selection is Critical: The base plays multiple roles: it activates the boronic acid for transmetalation and influences the overall stability of the catalytic species.[3][12][13] An inappropriate base can lead to catalyst decomposition or promote side reactions.
-
Expertise & Experience: While strong bases can accelerate the reaction, they can also promote protodeboronation. For aminopyridines, moderately weak inorganic bases are often a better choice.
-
Recommendation: Start with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If these are not effective, potassium phosphate (K₃PO₄) can be screened.[7][14] It is crucial to use finely powdered, anhydrous base to ensure reproducibility.[15]
3. Solvent and Temperature: The solvent must solubilize all reagents and remain stable at the required reaction temperature.
-
Expertise & Experience: Aprotic polar solvents are generally preferred. A mixture of an organic solvent with a small amount of water can sometimes be beneficial, as it can aid in dissolving the base and facilitate the catalytic cycle.[15][16] However, for substrates prone to protodeboronation, anhydrous conditions are often necessary.[6]
-
Recommendation: A good starting point is a degassed mixture of 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 v/v).[7][16] Given the low reactivity of the chloride, higher temperatures (90-110 °C) are typically required.
Q2: I'm observing significant byproduct formation, mainly the dehalogenated starting material (6-(trifluoromethyl)pyridin-2-amine) and a homocoupled biaryl from my boronic acid. How can I minimize these?
A2: These are classic side reactions in Suzuki couplings. Understanding their cause is key to suppression.
| Side Reaction | Primary Cause(s) | Mitigation Strategy |
| Dehalogenation | Presence of hydride sources (e.g., certain solvents, bases); catalyst decomposition.[7] | 1. Ensure rigorous inert atmosphere (argon or nitrogen).[7]2. Use high-purity, anhydrous solvents.3. Optimize catalyst and ligand choice to accelerate cross-coupling over reduction. |
| Protodeboronation | Hydrolysis of the boronic acid, often base- or metal-catalyzed.[6][7] | 1. Use a more stable boronic ester (e.g., pinacol or MIDA esters).[6]2. Minimize water in the reaction; consider strictly anhydrous conditions.[6][15]3. Use the mildest effective base. |
| Homocoupling | Oxygen-induced decomposition of the boronic acid or catalyst-mediated dimerization.[7] | 1. Thoroughly degas all solvents and the reaction mixture before heating.[7]2. Maintain a positive pressure of inert gas throughout the reaction. |
Catalytic Cycle and Common Failure Points:
Caption: The Suzuki-Miyaura catalytic cycle highlighting key steps and failure points.
Q3: Can I perform this coupling without protecting the 2-amino group?
A3: Yes, and in many cases, it is preferable to avoid the extra steps of protection and deprotection. Modern catalyst systems are often robust enough to tolerate free amino groups. In fact, for some substrates like 3-amino-2-chloropyridine, the unprotected amine can facilitate the reaction, possibly through a directing effect.[17]
However, if catalyst inhibition is strongly suspected and other optimization strategies have failed, a simple N-acetylation or formation of a benzaldehyde imine derivative can be considered. These protecting groups can be readily removed after the coupling.[17]
Recommended Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. It is essential to monitor the reaction by a suitable technique (TLC, LC-MS, or GC) to determine the optimal reaction time.
Protocol 1: General Screening Conditions
This protocol is designed for initial screening to establish reactivity.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.5 equiv |
| Pd Precursor | Pd₂(dba)₃ | 2 mol % |
| Ligand | SPhos | 4 mol % |
| Base | K₃PO₄ (finely ground) | 2.0 equiv |
| Solvent | Anhydrous, Degassed 1,4-Dioxane | 0.1 M concentration |
| Temperature | 100 °C | Ensure sufficient energy for oxidative addition. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation and side reactions.[7] |
Step-by-Step Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Seal the reaction vial with a septum, and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the catalyst solution.
-
Place the sealed vial in a preheated heating block at 100 °C and stir vigorously.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized for Boronic Acid Stability
This protocol is recommended if protodeboronation is a significant issue.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boron Reagent | Arylboronic Acid Pinacol Ester | 1.5 equiv |
| Pd Precursor | Pd(OAc)₂ | 2 mol % |
| Ligand | XPhos | 4 mol % |
| Base | K₂CO₃ (anhydrous) | 3.0 equiv |
| Solvent | Anhydrous, Degassed Toluene / H₂O (10:1) | Biphasic system can aid base solubility and transmetalation.[15][16] |
| Temperature | 110 °C | Higher temperature may be needed with toluene. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for reaction success. |
Step-by-Step Methodology:
-
Follow steps 1-3 from Protocol 1, using the reagents listed above.
-
Add the degassed toluene and water via syringe, followed by the catalyst solution (Pd(OAc)₂ and XPhos pre-mixed).
-
Heat the reaction at 110 °C with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine Reaction Products
Welcome to the dedicated technical support resource for the purification of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common purification challenges encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of your this compound product in a practical question-and-answer format.
Issue 1: My crude product is a dark, oily residue after the reaction work-up. How do I proceed with purification?
Answer: A dark, oily crude product often indicates the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or other colored impurities. Direct application to a chromatography column may result in poor separation and contamination of the stationary phase.
Initial Steps:
-
Aqueous Work-up: If not already performed, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution sequentially with water and then brine. This will help remove residual water-soluble reagents and solvents.
-
Solvent Swap: After the aqueous work-up, if you suspect the presence of a high-boiling point solvent, perform a solvent swap. Concentrate the organic layer and then add a lower-boiling point solvent like DCM or ethyl acetate and re-concentrate. Repeating this process 2-3 times can effectively remove residual high-boiling solvents.
-
Trituration: If the product is expected to be a solid, trituration can be an effective preliminary purification step. This involves stirring the crude oil with a solvent in which the desired product has low solubility, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points. This can often induce crystallization of the desired product, which can then be isolated by filtration.
Issue 2: My TLC analysis shows a major product spot, but also a spot with a similar Rf value that I suspect is an impurity. How can I improve the separation?
Answer: Co-elution of impurities with similar polarity to the desired product is a common challenge in column chromatography. The key to successful separation lies in optimizing the chromatographic conditions.
Troubleshooting Column Chromatography:
-
Solvent System Optimization: The choice of eluent is critical. For polar aromatic amines like this compound, a standard eluent system is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, diethyl ether).[1]
-
Strategy: Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. A shallow gradient is often more effective for separating closely eluting compounds.
-
Alternative Solvents: If separation is still poor, consider switching one of the solvent components. For example, replacing ethyl acetate with diethyl ether or DCM can alter the selectivity of the separation.
-
-
Adding a Modifier: The basicity of the amine group can cause tailing on silica gel due to strong interactions with acidic silanol groups.[2]
-
Solution: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to the eluent can significantly improve peak shape and resolution by neutralizing the acidic sites on the silica.
-
-
Stationary Phase Selection: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase with a mobile phase of water and acetonitrile or methanol) can provide excellent separation.
-
Experimental Protocol: Optimized Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., DCM or acetone), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture, gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Issue 3: I've purified my product by column chromatography, but my NMR analysis still shows the presence of the dichlorinated starting material. How can I remove it?
Answer: The presence of unreacted starting material, such as a dichlorinated trifluoromethylpyridine, indicates an incomplete reaction. Since the starting material is likely less polar than the aminated product, it should elute earlier during normal-phase column chromatography.
Purification Strategy:
-
Re-chromatography: If the initial chromatography did not achieve baseline separation, re-purification using a shallower solvent gradient is recommended. Careful monitoring of fractions by TLC is crucial to separate the less polar starting material from the more polar product.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the impure solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 4: My final product yield is low after purification, and I suspect some of my product is being lost. What are the potential causes and solutions?
Answer: Low recovery can be due to several factors, including product instability, irreversible adsorption on the chromatography column, or physical loss during transfers.
Troubleshooting Low Yield:
-
Product Instability: Some aminopyridines can be sensitive to acidic conditions. The acidic nature of silica gel can sometimes lead to product degradation on the column.
-
Mitigation: Use a deactivated stationary phase (e.g., by adding triethylamine to the eluent) or switch to a neutral stationary phase like alumina.
-
-
Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the stationary phase and may not elute completely.
-
Solution: After eluting with your primary solvent system, flush the column with a more polar solvent mixture (e.g., 5-10% methanol in DCM) to recover any strongly adsorbed material.
-
-
Physical Losses: Ensure careful handling during transfers, extractions, and filtrations to minimize physical loss of the product.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound, and how does this influence the choice of purification method?
A1: The presence of the amino group makes this compound a polar and basic molecule. The trifluoromethyl group is strongly electron-withdrawing, which can influence the overall electronic properties of the molecule. This polarity dictates that it will likely be a solid at room temperature and more soluble in polar organic solvents than in non-polar ones. For purification, this means:
-
Normal-phase column chromatography will require a relatively polar eluent to move the compound down the column.
-
Recrystallization will likely be successful using polar solvents or mixed solvent systems.
Q2: Are there any known common byproducts from the synthesis of this compound that I should be aware of?
A2: While the specific byproducts will depend on the exact synthetic route, common impurities in the amination of chloropyridines can include:
-
Unreacted Starting Materials: Such as a dichlorinated trifluoromethylpyridine precursor.
-
Regioisomers: If the starting material has multiple reactive sites, amination could potentially occur at different positions, leading to isomeric impurities.
-
Dechlorination Products: In some cases, side reactions can lead to the removal of a chlorine atom without the addition of the amino group.[1]
-
Bis-amination Products: If the starting material has more than one halogen, it's possible for a second amination to occur, leading to a diaminopyridine byproduct.
Q3: Can I use salt formation to purify my product?
A3: Yes, salt formation is an excellent and often underutilized technique for purifying basic compounds like aminopyridines. Since your product has a basic amino group, it can be converted to a salt (e.g., a hydrochloride or acetate salt) by treatment with an acid. These salts often have very different solubility profiles than the free base, which can be exploited for purification.
General Procedure for Purification via Salt Formation:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in diethyl ether or acetic acid) dropwise while stirring.
-
The salt will often precipitate out of the solution. If it does, it can be collected by filtration and washed with the organic solvent to remove non-basic impurities.
-
The purified salt can then be converted back to the free base by dissolving it in water and adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic. The free base can then be extracted with an organic solvent. A patent for a similar compound notes that purification is a significant challenge and that the acetate salt facilitates the process.[1]
Data Summary and Visualization
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Stationary Phase/Solvent System | Target Rf (TLC) | Key Considerations |
| Flash Column Chromatography | Silica Gel with Hexanes/Ethyl Acetate | 0.2 - 0.4 | Add 0.1-1% triethylamine to the eluent to prevent tailing. |
| Neutral Alumina with Hexanes/Ethyl Acetate | 0.2 - 0.4 | Good alternative for acid-sensitive compounds. | |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, or Toluene | N/A | Ideal for removing less soluble or more soluble impurities. |
| Ethanol/Water or Ethyl Acetate/Hexanes | N/A | Mixed systems provide a wider range of polarities. | |
| Purification via Salt Formation | Diethyl Ether or Ethyl Acetate with HCl or Acetic Acid | N/A | Highly effective for separating from non-basic impurities. |
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision matrix for selecting a purification method based on impurity profile.
References
- 1. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 2. cphi-online.com [cphi-online.com]
- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination with Electron-Deficient Pyridines
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions, with a specific focus on the challenges posed by electron-deficient pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling with these often-recalcitrant substrates. The electron-deficient nature of the pyridine ring, coupled with the coordinating ability of the ring nitrogen, presents a unique set of obstacles that can lead to low yields, side reactions, and catalyst deactivation.[1]
This resource is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the "why" behind experimental choices, providing not just solutions but also the mechanistic reasoning to empower you to make informed decisions in your future experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Conversion of Starting Material
Q1: My Buchwald-Hartwig reaction with a 2-chloropyridine or 3-bromopyridine is showing minimal or no product formation. What are the primary factors I should investigate?
Low or no conversion is one of the most common frustrations when working with electron-deficient halopyridines. The primary bottleneck is often the oxidative addition step, which is the rate-limiting step for less reactive aryl chlorides.[2] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, effectively inhibiting its activity.[1]
Here’s a systematic approach to troubleshooting:
-
Evaluate Your Catalyst System: The choice of ligand is paramount. Sterically hindered and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the subsequent reductive elimination steps.[1][2][3][4][5]
-
Re-evaluate Your Base: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle. The strength and nature of the base can significantly impact reaction efficiency.[3]
-
Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Any presence of oxygen can lead to catalyst deactivation. It is crucial to properly degas your solvent and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1][6]
-
Check Reagent Purity and Dryness: Water and other impurities can poison the catalyst. Ensure that your halopyridine, amine, solvent, and base are all pure and scrupulously dry.[1][2]
Recommended Action Plan:
If you are experiencing low conversion, consider the following modifications to your protocol:
-
Switch to a More Active Catalyst System: If you are using first-generation ligands like P(o-tol)3, consider switching to more sterically demanding and electron-rich "Buchwald ligands" such as XPhos, SPhos, or RuPhos.[7] For particularly challenging substrates, consider using pre-formed palladium catalysts (precatalysts) which can provide more consistent and active catalytic species.[3]
-
Optimize Your Base: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can be incompatible with base-sensitive functional groups.[3][8] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, especially due to their better solubility in some organic solvents.[3]
-
Increase Reaction Temperature: For unreactive aryl chlorides, increasing the reaction temperature to 80-110 °C can often facilitate the oxidative addition step.[1][3][8] However, be mindful that higher temperatures can also promote side reactions.
Issue 2: Significant Formation of Side Products
Q2: I'm observing a major side product that appears to be the hydrodehalogenated pyridine. How can I minimize this?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2] It often competes with the desired C-N bond formation, especially when the reductive elimination step is slow.[4] This can be exacerbated by the presence of trace amounts of water.[2]
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: The steric and electronic properties of the ligand can influence the rate of reductive elimination versus competing side reactions. Highly electron-donating and sterically bulky ligands can accelerate the desired product formation.
-
Base Purity: Ensure your base is anhydrous and of high purity. Some batches of NaOtBu may contain sodium hydroxide or moisture, which can promote hydrodehalogenation.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired amination pathway.[2]
-
Strictly Anhydrous Conditions: The most critical factor is to ensure all reagents and the solvent are rigorously dried.[2]
Q3: My reaction is producing a complex mixture of products, and I suspect catalyst deactivation or other side reactions. What could be happening?
Besides hydrodehalogenation, other side reactions can plague the amination of electron-deficient pyridines. The pyridine nitrogen itself can act as a nucleophile, leading to undesired couplings or catalyst inhibition.
dot graph "Catalytic_Cycle_and_Side_Reactions" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Main Cycle Nodes Pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", pos="2,2!", fillcolor="#F1F3F4"]; ArPdX [label="L₂Pd(II)(Ar)(X)", pos="4,2!", fillcolor="#FBBC05"]; AmineCoord [label="Amine Coordination\n(R₂NH)", pos="4,0!", fillcolor="#F1F3F4"]; PdAmine [label="[L₂Pd(II)(Ar)(NHR₂)]⁺X⁻", pos="2,0!", fillcolor="#FBBC05"]; Deprot [label="Deprotonation\n(Base)", pos="0,0!", fillcolor="#F1F3F4"]; PdAmido [label="L₂Pd(II)(Ar)(NR₂)", pos="0,2!", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", pos="2,4!", fillcolor="#F1F3F4"]; Product [label="Ar-NR₂", pos="4,4!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes Inhibition [label="Pyridine Coordination\n(Catalyst Inhibition)", pos="-2,3!", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrodehalogenation [label="Hydrodehalogenation", pos="6,1!", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArH [label="Ar-H", pos="6,-0.5!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArPdX; ArPdX -> AmineCoord [label="R₂NH"]; AmineCoord -> PdAmine; PdAmine -> Deprot [label="Base"]; Deprot -> PdAmido; PdAmido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];
// Side Reaction Edges Pd0 -> Inhibition [label="Pyridine Substrate", style=dashed, color="#EA4335"]; ArPdX -> Hydrodehalogenation [label="Trace H₂O / β-Hydride Elimination", style=dashed, color="#EA4335"]; Hydrodehalogenation -> ArH; } caption: "Buchwald-Hartwig Catalytic Cycle and Common Side Reactions."
Issue 3: Choosing the Right Reaction Components
Q4: How do I select the optimal ligand and palladium source for my specific electron-deficient pyridine substrate?
The "no one size fits all" principle strongly applies here. The optimal catalyst system is highly dependent on the specific structures of your pyridine and amine coupling partners.[1]
Ligand and Catalyst Selection Guide:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common starting points.[3] For difficult couplings, consider using pre-formed catalysts like (XPhos)Pd G3. | Pd(II) sources require in-situ reduction to the active Pd(0) species.[3][8] Pre-catalysts offer better stability and more reliable generation of the active catalyst.[3] |
| Ligands | For primary amines, BrettPhos is often a good choice.[8] For secondary amines, consider RuPhos.[8] XPhos and SPhos are generally robust ligands for a variety of substrates.[7] For heteroaryl amines, more specialized ligands may be required.[3] | The steric bulk and electron-donating ability of the ligand are crucial for facilitating the key steps of the catalytic cycle.[2][3][4][5] |
Q5: What is the best base and solvent combination for my reaction?
The choice of base and solvent is interconnected and crucial for success.
Base and Solvent Selection Guide:
| Component | Recommendation | Rationale |
| Base | Strong Bases: NaOtBu, LiHMDS.[3][8] Weaker Bases: Cs₂CO₃, K₃PO₄.[3] | Strong bases often lead to faster reaction rates but can be incompatible with sensitive functional groups.[3][8] Weaker bases offer better functional group tolerance.[3] The particle size of inorganic bases can also affect the reaction rate.[3] |
| Solvent | Toluene, dioxane, and THF are common choices.[1][7] The solvent must be anhydrous and capable of dissolving the reagents. | Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[3] The solubility of all components is a critical factor for reaction success.[3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine:
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., (XPhos)Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Reagent Addition: Add the chloropyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_Preparation" { label = "Preparation (Inert Atmosphere)"; bgcolor="#F1F3F4"; node [style=filled]; Prep [label="Add Pd Precatalyst,\n Ligand, and Base"]; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#F1F3F4"; node [style=filled]; AddReagents [label="Add Chloropyridine\n and Amine"]; AddSolvent [label="Add Anhydrous,\n Degassed Solvent"]; Heat [label="Heat with Stirring\n(e.g., 80-110 °C)"]; }
subgraph "cluster_Workup" { label = "Work-up and Purification"; bgcolor="#F1F3F4"; node [style=filled]; Workup [label="Cool, Dilute,\n and Filter"]; Purify [label="Concentrate and Purify\n(Chromatography)"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Prep -> AddReagents; AddReagents -> AddSolvent; AddSolvent -> Heat; Heat -> Workup; Workup -> Purify; Purify -> Product; } caption: "General experimental workflow for Buchwald-Hartwig amination."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
Side reactions of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine under basic conditions
Welcome to the technical support guide for 3-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 886762-09-0). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide not just protocols, but a foundational understanding of the molecule's reactivity, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes. This compound is a cornerstone in the synthesis of numerous high-value molecules, including analogs of kinase inhibitors like Sorafenib, making a clear understanding of its behavior under basic conditions paramount to success.[1][2][3][4]
The unique electronic architecture of this pyridine derivative—featuring a nucleophilic amino group, a displaceable chloro substituent, and a powerful electron-withdrawing trifluoromethyl group—creates a delicate balance of reactivity.[5][6] Harnessing its synthetic potential requires a nuanced approach, particularly in the selection of bases and reaction conditions, to navigate the landscape of potential side reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity Profile
This section addresses the fundamental principles governing the behavior of this compound in basic media.
Q1: What are the primary reactive sites on this molecule under basic conditions?
A1: The reactivity is dominated by three key features, as illustrated below. The interplay between these sites dictates the reaction outcome.
-
C3-Cl (Electrophilic Site): The carbon atom bonded to the chlorine is highly electron-deficient. This is due to the cumulative electron-withdrawing effects of the pyridine ring nitrogen and, more significantly, the trifluoromethyl (-CF3) group positioned para to it. This makes the C3 position the primary site for Nucleophilic Aromatic Substitution (SNAr) .[7][8]
-
Amine Group (Nucleophilic Site): The 2-amino group is a nucleophilic center. Under basic conditions, it can be deprotonated to form a highly reactive amide anion. This anion can act as a potent nucleophile, potentially leading to self-condensation or other intermolecular reactions.
-
Pyridine Nitrogen: The ring nitrogen can be protonated or coordinate to Lewis acids, but under basic conditions, its primary role is to contribute to the overall electron-deficient nature of the aromatic system.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 8. m.youtube.com [m.youtube.com]
Improving yield and purity in the synthesis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting and guidance for the synthesis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, a key building block in pharmaceutical and agrochemical research. As Senior Application Scientists, we understand the nuances of this synthesis and have compiled this resource to address common challenges and help you optimize your experimental outcomes.
I. Synthetic Overview: The Primary Pathway
The most prevalent and industrially relevant synthesis of this compound involves the selective amination of 2,3-dichloro-6-(trifluoromethyl)pyridine. This reaction preferentially substitutes the chlorine atom at the 2-position due to the electronic effects of the pyridine nitrogen and the trifluoromethyl group.
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Issue 1: Low or Inconsistent Yield
Question: My reaction yield is consistently below expectations, or varies significantly between batches. What are the likely causes and how can I improve it?
Answer: Low and inconsistent yields in the amination of 2,3-dichloro-6-(trifluoromethyl)pyridine can stem from several factors. A systematic approach to troubleshooting is crucial.
A. Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). If starting material is still present after the expected reaction time, consider incrementally increasing the reaction temperature or extending the duration. However, be cautious of potential side reactions at elevated temperatures.
-
Poor Reagent Purity: The purity of your starting materials, particularly the 2,3-dichloro-6-(trifluoromethyl)pyridine and the ammonia source, is critical. Impurities can interfere with the reaction. Ensure you are using reagents of appropriate grade and consider purification of the starting material if necessary.
B. Side Reactions:
-
Formation of Isomeric Amines: While the 2-position is more reactive, some amination may occur at the 3-position, leading to the formation of 2-chloro-6-(trifluoromethyl)pyridin-3-amine. This is often more prevalent at higher reaction temperatures.
-
Hydrolysis of the Trifluoromethyl Group: Under harsh basic conditions and elevated temperatures, the trifluoromethyl group can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid derivative.
C. Sub-optimal Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol can participate in the reaction, while aprotic polar solvents like DMSO or DMF can be effective but may require higher temperatures for efficient reaction.[1]
-
Ammonia Source and Concentration: The source of ammonia (e.g., aqueous ammonia, ammonia in a solvent, or ammonia gas) and its concentration are key parameters. Using a sealed reaction vessel (autoclave) with liquid ammonia can provide the necessary pressure and concentration to drive the reaction to completion.[2]
Troubleshooting Workflow for Low Yield:
Caption: A flowchart for troubleshooting low yield in the synthesis.
Issue 2: Product Purity Concerns
Question: My final product is not pure enough. What are the common impurities and how can I remove them?
Answer: Achieving high purity is essential, especially for applications in drug development. The primary impurities are typically unreacted starting material, the isomeric amine, and byproducts from side reactions.
A. Common Impurities:
-
2,3-dichloro-6-(trifluoromethyl)pyridine: Unreacted starting material.
-
2-Chloro-6-(trifluoromethyl)pyridin-3-amine: The primary isomeric impurity.
-
Hydrolysis Products: As mentioned previously, these can form under harsh conditions.
B. Purification Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system must be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: For difficult separations, especially of isomers, silica gel column chromatography can be employed. A solvent system with the appropriate polarity will be needed to achieve good separation.
-
Acid-Base Extraction: The basicity of the amino group allows for selective extraction. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the amine product will move to the aqueous phase as a salt. The organic phase containing non-basic impurities can be discarded. The aqueous phase can then be basified to precipitate the pure amine, which can be collected by filtration.
Recommended Purification Protocol (Recrystallization):
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
If the solution is colored, a small amount of activated carbon can be added and the mixture heated for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, cost-effective, can yield very pure material. | Requires finding a suitable solvent, potential for product loss in the mother liquor. | Removing small amounts of impurities from a mostly pure product. |
| Column Chromatography | Excellent separation of closely related compounds (e.g., isomers). | Time-consuming, uses large volumes of solvent, can be difficult to scale up. | Isolating pure product from complex mixtures or separating isomers. |
| Acid-Base Extraction | Good for removing non-basic impurities. | May not be effective for removing basic impurities like isomeric amines. | A preliminary purification step to remove non-polar impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the amination reaction?
The optimal temperature can vary depending on the solvent and the source of ammonia used. Generally, reactions in an autoclave with liquid ammonia are conducted between 80-120°C.[2] It is recommended to start at a lower temperature (e.g., 80°C) and monitor the reaction progress. If the reaction is slow, the temperature can be gradually increased.
Q2: Can I use a different base instead of ammonia?
While other amines can be used, this would result in a different N-substituted product. For the synthesis of the primary amine, ammonia is the required reagent.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC or GC: To determine the purity.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.
Q4: Are there any safety precautions I should be aware of?
Yes. 2,3-dichloro-6-(trifluoromethyl)pyridine and its derivatives are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving ammonia under pressure in an autoclave require specific safety protocols and equipment.
Q5: What are some alternative synthetic routes to this compound?
While amination of the dichloro-precursor is common, other routes exist, such as the construction of the pyridine ring from trifluoromethyl-containing building blocks.[3][4] However, these routes are often more complex and may not be as economically viable for large-scale synthesis.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from --INVALID-LINK--
-
Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Retrieved from --INVALID-LINK--
-
J-Stage. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from --INVALID-LINK--
-
Organic Chemistry Frontiers (RSC Publishing). (2019). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. Retrieved from --INVALID-LINK--
-
PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Palladium Removal from 3-Chloro-6-(trifluoromethyl)pyridin-2-amine Reactions
Welcome to our dedicated technical support center for scientists and researchers engaged in synthetic chemistry, with a specific focus on the purification of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine from residual palladium catalysts. The presence of palladium, a common catalyst in cross-coupling reactions, is a significant concern in the pharmaceutical industry due to stringent regulatory limits on elemental impurities in active pharmaceutical ingredients (APIs).[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of palladium removal and ensure the purity of your compounds.
The unique structure of this compound, containing both a pyridine ring and an amine group, presents a specific challenge. These nitrogen-containing functional groups can act as strong ligands, forming stable complexes with palladium.[4] This chelation can render the palladium species soluble and difficult to remove using standard purification methods like simple filtration. This guide will address these specific challenges and provide effective solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the removal of palladium from reaction mixtures containing this compound.
Issue 1: High Levels of Residual Palladium After Standard Column Chromatography
-
Observation: You've performed column chromatography on your crude product, but ICP-MS analysis still shows palladium levels exceeding the acceptable limits.
-
Probable Cause: The palladium catalyst or its byproducts are co-eluting with your product. The polarity of the palladium complexes might be similar to your target molecule, especially given the coordinating pyridine and amine groups.
-
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System Modification: Experiment with different solvent gradients. A shallower gradient might provide better separation. Consider adding a small amount of a chelating agent like triethylamine to the mobile phase to potentially alter the retention of palladium species.
-
Stationary Phase Selection: If using silica gel, consider switching to alumina or a functionalized silica gel which may have a different affinity for your compound versus the palladium complexes.
-
-
Pre-treatment Before Chromatography:
-
Celite Filtration: Before loading your crude product onto the column, pass a solution of it through a pad of Celite. This can remove insoluble palladium species.[5]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb a significant amount of palladium.[6] However, be aware that product loss can occur due to non-specific adsorption.[2]
-
-
Issue 2: Palladium Scavengers Show Low Efficiency
-
Observation: You have treated your reaction mixture with a palladium scavenger, but the residual palladium levels remain high.
-
Probable Cause: The chosen scavenger may not be optimal for the specific palladium species present in your reaction or the reaction conditions (solvent, temperature) may not be ideal for the scavenger's activity. The strong coordination of the aminopyridine product to palladium can also hinder the scavenger's access to the metal.
-
Solutions:
-
Scavenger Screening: It is highly recommended to screen a small panel of scavengers to identify the most effective one for your specific reaction.[7] Thiol-based, thiourea-based, and amine-based scavengers are often effective for palladium.[8][9]
-
Optimize Scavenging Conditions:
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can often improve the kinetics of scavenging.
-
Time: Extend the scavenging time (e.g., to 12-24 hours) to ensure complete reaction.
-
Solvent: The efficiency of scavengers can be solvent-dependent.[7] If possible, perform a solvent swap to a solvent recommended by the scavenger manufacturer.
-
-
Increase Scavenger Equivalents: While using a large excess is not always better and can lead to product loss, a modest increase in the scavenger-to-palladium ratio (e.g., from 5 to 10 equivalents) might be beneficial.
-
Issue 3: Product Loss During Palladium Removal
-
Observation: After implementing a palladium removal strategy, the yield of your purified this compound is significantly lower than expected.
-
Probable Cause: Your product may be adsorbing to the solid support used for palladium removal, such as activated carbon or the scavenger resin.
-
Solutions:
-
Thorough Washing: After filtration, wash the solid scavenger or activated carbon thoroughly with a suitable solvent to recover any adsorbed product.
-
Optimize Scavenger Loading: Using a very large excess of a scavenger is not always necessary and can increase the chance of non-specific product binding.[7]
-
Consider Alternative Methods: If product loss remains a significant issue with scavengers or carbon, explore other methods like crystallization, which can sometimes be more selective.
-
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for palladium in pharmaceutical intermediates and APIs?
A1: Regulatory bodies like the ICH have established guidelines for elemental impurities in drug products.[1] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration.[10] This translates to concentration limits in the final API, often in the range of 5-10 ppm, depending on the daily dose of the drug.[3][11]
Q2: How can I accurately measure the concentration of residual palladium?
A2: The industry standard for quantifying trace levels of metals in pharmaceutical samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][12][13] This technique offers high sensitivity and accuracy. For initial screening or in-process checks where high precision is not required, other techniques like X-ray fluorescence (XRF) or colorimetric assays may be used.[13][14]
Q3: Can I add a palladium scavenger directly to my crude reaction mixture?
A3: Yes, in many cases, scavengers can be added directly to the crude reaction mixture after the reaction is deemed complete.[7] This can simplify the workup procedure by combining catalyst removal with the initial product isolation steps.
Q4: What is the difference between chemisorption and physisorption in the context of palladium removal?
A4: Physisorption, which is the primary mechanism for activated carbon, involves weak van der Waals forces to adsorb palladium.[2] Chemisorption, the mechanism for most functionalized scavengers (e.g., thiol-based), involves the formation of a strong chemical bond between the scavenger's functional group and the palladium atom.[2] Chemisorption is generally more selective and efficient for palladium removal.
Decision-Making Workflow for Palladium Removal
The following diagram provides a logical workflow to guide you in selecting the most appropriate palladium removal strategy for your this compound reaction.
Caption: A decision tree for selecting a palladium removal method.
Experimental Protocols
Protocol 1: Palladium Scavenging using a Thiol-Based Scavenger
This protocol provides a general procedure for using a silica-based thiol scavenger to remove palladium from a solution of crude this compound.
-
Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or THF) to a concentration of approximately 50-100 mg/mL.
-
Add the Scavenger: Add the thiol-based silica scavenger (typically 5-10 equivalents relative to the initial palladium content) to the solution.
-
Stir the Mixture: Stir the mixture at room temperature or elevate the temperature to 40-60 °C. The optimal time can range from 2 to 24 hours. Monitor the progress by taking small aliquots of the solution (filtered) for ICP-MS analysis.
-
Filter the Mixture: Once the scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the solid-supported scavenger.
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol describes the use of activated carbon for palladium removal.
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash the Carbon: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using ICP-MS.
Data Summary: Comparison of Palladium Removal Methods
The following table summarizes the typical performance of different palladium removal methods. The actual efficiency will vary depending on the specific reaction conditions and the nature of the palladium species.
| Method | Typical Pd Removal Efficiency | Potential for Product Loss | Key Considerations |
| Column Chromatography | 50-90% | Low to Moderate | Dependent on solvent system and stationary phase. May not be sufficient as a standalone method for high purity requirements.[15] |
| Activated Carbon | 70-95% | Moderate to High | Non-selective, can lead to significant product loss. |
| Thiol/Thiourea Scavengers | >95% | Low | Highly selective for palladium. Efficiency can be influenced by solvent and temperature.[8][9] |
| Crystallization | Variable | Low | Highly dependent on the solubility of the product and impurities. Can be a very effective final purification step.[6][12] |
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. arborassays.com [arborassays.com]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine Derivatives
Welcome to the technical support center for the synthesis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the scale-up of this important chemical scaffold. The unique electronic properties imparted by the trifluoromethyl and chloro-substituents on the pyridine ring present specific hurdles that require careful consideration for a successful and reproducible synthesis.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Each section provides not only a solution but also the underlying chemical principles to empower you to make informed decisions in your laboratory or pilot plant.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Synthesis and Reaction Optimization
Question 1: We are planning the synthesis of a this compound derivative. What are the most common industrial routes to the core trifluoromethylpyridine structure, and what are the primary scale-up concerns for each?
There are three predominant strategies for synthesizing the trifluoromethylpyridine (TFMP) core, each with distinct advantages and scale-up challenges.[1][2]
-
Chlorine/Fluorine Exchange from a Trichloromethylpyridine Intermediate: This is a classic and widely used industrial method.[1][2] It typically involves the vapor-phase fluorination of a trichloromethylpyridine precursor using hydrogen fluoride (HF).
-
Causality: The reaction proceeds via sequential substitution of chlorine atoms with fluorine. The conditions can be harsh, requiring high temperatures (>300°C) and specialized corrosion-resistant reactors.
-
Scale-Up Challenges:
-
Exothermic Reaction: The fluorination is highly exothermic, demanding robust thermal management to prevent runaway reactions and the formation of over-fluorinated byproducts.[3][4]
-
Byproduct Control: Incomplete fluorination can leave residual (chlorodifluoromethyl) or (dichlorofluoromethyl) species, which can be difficult to separate from the desired trifluoromethyl product.[3] Conversely, harsh conditions can lead to unwanted ring fluorination.
-
Material Compatibility: Anhydrous HF is highly corrosive, necessitating the use of specialized alloys (e.g., Hastelloy) for reactors and handling equipment.
-
-
-
Cyclocondensation using a Trifluoromethyl-Containing Building Block: This approach involves constructing the pyridine ring from acyclic precursors already containing the CF₃ group.
-
Causality: This method offers excellent control over the final substitution pattern by incorporating the desired functionality from the start. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate.[1]
-
Scale-Up Challenges:
-
Starting Material Cost: Trifluoromethylated building blocks can be significantly more expensive than simple picolines, impacting the overall process cost.
-
Reaction Stoichiometry and Mixing: Multi-component reactions require precise stoichiometric control and efficient mixing to maximize yield and minimize side reactions, which can be challenging in large reactors.
-
-
-
Direct Trifluoromethylation: This involves introducing the CF₃ group directly onto a pre-formed pyridine ring.
-
Causality: This can be achieved through radical, nucleophilic, or electrophilic trifluoromethylating agents.[5] For instance, reagents like the Togni reagent (an electrophilic source) or Ruppert-Prakash reagent (a nucleophilic source) are commonly used.[6]
-
Scale-Up Challenges:
-
Reagent Cost and Safety: Many modern trifluoromethylating agents are expensive and may have thermal stability issues.[7][8] A thorough safety assessment (e.g., using DSC) is crucial before large-scale use.
-
Regioselectivity: Direct C-H trifluoromethylation can lead to mixtures of isomers, complicating purification.[6] While methods for specific positions exist, they may require specific directing groups or catalysts.
-
-
Question 2: We are experiencing low yields during the amination step to introduce the 2-amine group onto the 3-chloro-6-(trifluoromethyl)pyridine core. What are the likely causes and how can we optimize this reaction?
Low yields in the amination of this electron-deficient pyridine ring often stem from suboptimal reaction conditions or catalyst deactivation. The electron-withdrawing effects of both the chloro and trifluoromethyl groups make the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).
Troubleshooting Workflow for Amination
Caption: Troubleshooting Decision Tree for Low Amination Yield.
Detailed Optimization Steps:
-
Choice of Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required.[9] The solvent must be anhydrous, as water can hydrolyze the base and deactivate the catalyst. Toluene or DMF are common choices.[9][10]
-
Palladium Catalyst and Ligand: Buchwald-Hartwig amination is a common method. The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Experiment: Screen a panel of bulky, electron-rich phosphine ligands. See the table below for starting points.
-
Protocol: In a glovebox, charge a vial with the pyridine substrate (1 equiv.), palladium precursor (e.g., Pd(OAc)₂, 2.5 mol%), ligand (7.5 mol%), and base (1.5 equiv.).[9] Add anhydrous solvent, followed by the amine (1.1 equiv.). Seal the vial and heat to 100-130 °C, monitoring by HPLC.
-
Table 1: Suggested Catalyst Systems for Amination Screening
| Catalyst System | Ligand | Common Application Notes |
| System 1 | Triphenylphosphine (PPh₃) | A classic, less active ligand. May require higher temperatures.[9] |
| System 2 | XPhos | Highly effective for coupling with sterically hindered amines. |
| System 3 | RuPhos | Often shows high activity for electron-deficient substrates. |
| System 4 | BrettPhos | Useful for a broad range of substrates, including heterocycles. |
-
Inert Atmosphere: Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst. It is imperative to thoroughly degas the solvent and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Section 2: Purification and Impurity Profile
Question 3: We are struggling with the purification of our final this compound derivative. The crude product "oils out" during recrystallization and column chromatography gives poor separation. What strategies can we employ?
The combination of the basic amine group and the lipophilic trifluoromethyl group can make purification challenging. A multi-step purification strategy is often most effective.
General Purification Workflow
Caption: Recommended Multi-Step Purification Workflow.
-
Acid-Base Extraction: This is the most powerful first step to remove neutral or acidic impurities.[11]
-
Protocol:
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The aminopyridine product will move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is > 9.
-
Extract the now-neutral product back into an organic solvent.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
-
-
Recrystallization Troubleshooting: If the product "oils out," it indicates that the solvent system is not ideal.[11]
-
Problem: The compound is too soluble in the chosen solvent even at low temperatures, or the cooling process is too rapid.
-
Solution - Two-Solvent System:
-
Dissolve the product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).
-
Heat the solution gently.
-
Slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane, or water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to promote crystal formation.
-
-
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System Type | "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Notes |
| Non-polar / Polar | Toluene or DCM | Hexanes or Heptane | Good for removing non-polar impurities. |
| Polar Aprotic / Polar Protic | Ethyl Acetate | Ethanol or Methanol | Can be effective for moderately polar compounds. |
| Polar Protic / Aqueous | Ethanol or Methanol | Water | Useful if the product has some water solubility. |
-
Column Chromatography: For stubborn mixtures or oily products, silica gel chromatography is an option.
-
Tip: The basicity of the amine can cause streaking on standard silica gel. To mitigate this, consider adding a small amount of triethylamine (~0.5-1%) to the eluent system. This deactivates the acidic sites on the silica, leading to better peak shape.
-
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
Overcoming low reactivity of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine in C-N bond formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a particularly challenging substrate: 3-Chloro-6-(trifluoromethyl)pyridin-2-amine . Overcoming the low reactivity of this molecule in C-N bond formation is a common hurdle. This resource combines mechanistic insights, field-proven protocols, and data-driven recommendations to help you navigate your synthetic challenges.
Understanding the Substrate: Why is This Reaction So Difficult?
The core challenge of using this compound in C-N cross-coupling reactions stems from a confluence of potent electronic and steric effects. A clear understanding of these factors is the first step toward a successful experimental design.
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] This property, combined with the inherent electron-withdrawing nature of the pyridine ring nitrogen, profoundly influences the molecule's reactivity.[1] Specifically:
-
Deactivation towards Oxidative Addition: In palladium-catalyzed cycles like the Buchwald-Hartwig amination, the critical first step is the oxidative addition of the palladium(0) catalyst to the C-Cl bond. The strong electron-withdrawing effects of the -CF3 group and the ring nitrogen decrease the electron density of the aromatic ring, making this oxidative addition step significantly more difficult.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, this severe electron deficiency makes the pyridine ring highly susceptible to direct attack by nucleophiles.[2][3] This opens up an alternative, often undesired, reaction pathway that can compete with or dominate the desired catalytic cycle, especially at elevated temperatures.
-
Coordination and Catalyst Inhibition: The presence of the 2-amino group and the pyridine nitrogen creates a bidentate chelation site. These nitrogen atoms can competitively bind to the palladium center, potentially displacing the necessary phosphine ligands and leading to catalyst inhibition or the formation of inactive complexes.[4]
DOT Diagram: Electronic and Steric Landscape
Caption: Key factors influencing the reactivity of the target substrate.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is not working. What is the most likely cause?
A1: The most common failure mode is an unsuccessful oxidative addition step due to the electron-deficient nature of the pyridine ring. Your initial catalyst system may not be electron-rich enough to overcome this high activation barrier. The second most likely cause is catalyst inhibition from the substrate's amino group coordinating to the palladium center.
Q2: Should I consider a Nucleophilic Aromatic Substitution (SNAr) reaction instead of a palladium-catalyzed coupling?
A2: It's a strong possibility and should be considered. The electron-withdrawing groups on the ring make it a prime candidate for SNAr.[2] If you are using a strong, unhindered amine nucleophile and can tolerate higher temperatures (e.g., 100-150 °C in a polar aprotic solvent like DMSO or NMP), an SNAr reaction might be simpler and avoid costly catalysts and ligands.[5] However, for more complex or sterically hindered amines, a carefully optimized Buchwald-Hartwig reaction often provides better selectivity and yield.
Q3: What are the best initial conditions to screen for a Buchwald-Hartwig amination with this substrate?
A3: Start with a modern, robust catalyst system known for coupling electron-deficient heteroaryl chlorides. A good starting point would be:
-
Catalyst: A G3 or G4 palladacycle precatalyst (e.g., XPhos-Pd-G3).
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos.[6]
-
Base: A strong, non-nucleophilic base like LHMDS or K3PO4. Avoid sodium tert-butoxide initially, as it can sometimes promote side reactions.
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Temperature: Start screening at a moderately high temperature, around 100-110 °C.
Q4: I see palladium black precipitating in my reaction. What does this mean and how can I prevent it?
A4: The formation of palladium black is a clear sign of catalyst decomposition, where the active Pd(0) species has aggregated into an inactive elemental form.[7] This is common with challenging substrates. To prevent it, ensure strictly anhydrous and anaerobic conditions. More importantly, use a more robust ligand that better stabilizes the Pd(0) center or switch to a palladacycle precatalyst, which is designed for greater stability.
In-Depth Troubleshooting Guides
Scenario 1: Low to No Product Yield
Your reaction runs to completion, but analysis (LC-MS, TLC) shows mostly unreacted starting material. This points to a failure in the catalytic cycle.
DOT Diagram: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Causality-Driven Solutions:
-
Problem: Inefficient Oxidative Addition.
-
Underlying Cause: The C-Cl bond is deactivated. The Pd(0) catalyst lacks sufficient electron density to effectively insert into the bond.
-
Solution: Employ a more electron-rich and sterically bulky phosphine ligand.[8] Ligands with high electron density increase the reactivity of the metal center, promoting oxidative addition. Bulky ligands facilitate the final reductive elimination step.[9]
-
Recommendation: Switch from standard ligands like PPh3 or even XPhos to more powerful, specialized ligands like RuPhos or BrettPhos. These were specifically developed for challenging, electron-poor (hetero)aryl chlorides.[6]
-
-
Problem: Catalyst Inhibition/Decomposition.
-
Underlying Cause: The substrate's amino group and pyridine nitrogen can chelate the palladium center, preventing the catalytic cycle from proceeding. Alternatively, the active Pd(0) species may be unstable under the reaction conditions.
-
Solution: Use a well-defined palladium precatalyst. Modern palladacycle precatalysts (like the G3 and G4 series) are more stable in solution and generate the active LPd(0) species more reliably and cleanly upon activation by the base.[6]
-
Recommendation: Replace your combination of a palladium source (e.g., Pd2(dba)3 or Pd(OAc)2) and separate ligand with an integrated precatalyst like RuPhos-Pd-G3.
-
-
Problem: Incorrect Base Selection.
-
Underlying Cause: The base plays a crucial role in both deprotonating the amine nucleophile and regenerating the Pd(0) catalyst at the end of the cycle. An inappropriate base can be too weak, too sterically hindered, or have poor solubility.
-
Solution: Screen a range of bases with different properties.
-
Recommendation: Create a small screening plate with LHMDS (strong, non-nucleophilic), K3PO4 (a milder inorganic base often effective in polar solvents), and Cs2CO3.
-
| Parameter | Recommended Screening Conditions for Buchwald-Hartwig |
| Palladium Precatalyst | RuPhos-Pd-G3 or BrettPhos-Pd-G3 (2 mol %) |
| Ligand | RuPhos or BrettPhos (4 mol %, if not using a precatalyst) |
| Base | LHMDS (1.0 M in THF, 2.2 equiv) or K3PO4 (2.5 equiv) |
| Solvent | Anhydrous Toluene or 1,4-Dioxane (0.1 M) |
| Temperature | 100 - 120 °C |
| Atmosphere | Nitrogen or Argon |
Scenario 2: Competing SNAr or Side Product Formation
You observe the formation of your desired product, but also significant amounts of a byproduct where the amine has displaced the chloride without a catalyst, or other unidentified impurities.
-
Problem: Dominant SNAr Reaction.
-
Underlying Cause: The high temperature required to drive the Buchwald-Hartwig oxidative addition also accelerates the competing uncatalyzed SNAr pathway. This is especially true with less hindered, highly nucleophilic amines.
-
Solution: Find a temperature window where the catalyzed reaction proceeds but the uncatalyzed background reaction is slow.
-
Recommendation: Run the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. This will favor the lower-activation-energy catalytic pathway. If this fails, it may indicate that for your specific amine partner, SNAr is the more viable synthetic route.
-
-
Problem: Hydrodehalogenation (C-Cl bond replaced by C-H).
-
Underlying Cause: This side reaction can occur through various pathways, often involving β-hydride elimination from the palladium-amido intermediate or reactions with trace water.
-
Solution: Ensure strictly anhydrous conditions. Using a bulkier base can sometimes suppress pathways leading to hydrodehalogenation.
-
Recommendation: Switch to a bulkier base like lithium bis(trimethylsilyl)amide (LHMDS). Ensure all solvents are passed through a purification system and reagents are rigorously dried.
-
Recommended Experimental Protocols
These protocols are intended as validated starting points. Optimization may be required for your specific amine coupling partner.
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol is designed for coupling with secondary amines or sterically hindered primary amines where SNAr is not favored.
-
Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), RuPhos-Pd-G3 precatalyst (0.02 equiv), and RuPhos (0.02 equiv, optional but can improve stability).
-
Inert Atmosphere: Seal the vessel, and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a 0.1 M solution). Then, add the amine coupling partner (1.2 equiv).
-
Base Addition: Add lithium bis(trimethylsilyl)amide (LHMDS) as a 1.0 M solution in THF (2.2 equiv) dropwise at room temperature.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Temperature Nucleophilic Aromatic Substitution (SNAr)
This protocol is a viable alternative, particularly for unhindered primary or secondary amines.
-
Preparation: To a sealed tube or microwave vial, add this compound (1.0 equiv) and the amine coupling partner (2.0-3.0 equiv).
-
Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP (to make a 0.2 M solution). Add a robust inorganic base like K2CO3 (3.0 equiv).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 130-150 °C. Caution: Pressure will build up in the sealed tube.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 48 hours.
-
Workup: After cooling to room temperature, carefully dilute the reaction mixture with water. A precipitate may form. Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash extensively with water to remove the high-boiling solvent, then wash with brine. Dry over Na2SO4, filter, concentrate, and purify by column chromatography.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, trifluoromethylated pyridines represent a cornerstone structural motif. Their unique electronic properties, metabolic stability, and ability to modulate biological activity have rendered them indispensable building blocks. Among these, 3-Chloro-6-(trifluoromethyl)pyridin-2-amine stands out as a critical intermediate for the synthesis of a range of bioactive molecules. This guide provides an in-depth, comparative analysis of two distinct and viable synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction
This compound is a key precursor for numerous pharmaceutical and agrochemical candidates. The strategic placement of the chloro, amino, and trifluoromethyl groups on the pyridine ring provides multiple points for diversification and fine-tuning of physicochemical and pharmacological properties. The selection of an optimal synthetic route is paramount, directly impacting yield, purity, scalability, cost-effectiveness, and safety. This guide will dissect two primary synthetic strategies: the direct, regioselective chlorination of an aminopyridine precursor and the construction of the pyridine ring via a cyclocondensation reaction.
Route 1: Regioselective Chlorination of 2-Amino-6-(trifluoromethyl)pyridine
This approach leverages a readily available starting material, 2-amino-6-(trifluoromethyl)pyridine, and introduces the chlorine atom at the C3 position through an electrophilic aromatic substitution reaction. The key challenge in this route lies in achieving high regioselectivity, as chlorination could potentially occur at other positions on the electron-rich aminopyridine ring.
Mechanistic Rationale
The amino group at the C2 position is a strong activating group, directing electrophiles to the ortho and para positions (C3 and C5). The powerful electron-withdrawing trifluoromethyl group at the C6 position deactivates the ring, particularly the adjacent C5 position. This electronic interplay favors electrophilic attack at the C3 position. The choice of chlorinating agent is critical to modulate reactivity and enhance selectivity. Mild chlorinating agents are preferred to prevent over-chlorination or side reactions.
Experimental Protocol
A robust and highly regioselective method for the chlorination of 2-aminopyridines utilizes a combination of a fluoride-based electrophilic fluorinating agent, such as Selectfluor™, and a chloride salt like lithium chloride.[1] This system generates an in situ electrophilic chlorine species that has proven effective for the selective chlorination of activated aromatic systems.
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine
-
Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Lithium Chloride (LiCl)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous acetonitrile, add lithium chloride (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Selectfluor™ (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound.
Workflow Diagram
Caption: Workflow for the regioselective chlorination of 2-amino-6-(trifluoromethyl)pyridine.
Route 2: Pyridine Ring Synthesis via Cyclocondensation
An alternative and powerful strategy for the synthesis of highly substituted pyridines involves the construction of the heterocyclic ring from acyclic precursors. This approach offers the advantage of installing the desired substituents in a controlled manner, often with high regioselectivity dictated by the nature of the starting materials and reaction conditions.
Mechanistic Rationale
This route is based on the condensation of a β-enaminone with a suitable 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization. The trifluoromethyl group is introduced via one of the acyclic precursors, ensuring its position in the final product. The chloro and amino functionalities are also strategically incorporated into the building blocks.
Experimental Protocol
A plausible cyclocondensation approach involves the reaction of a trifluoromethyl-containing β-ketoester with an enamine derived from cyanoacetamide. The resulting dihydropyridine intermediate can then be chlorinated and aromatized to yield the target molecule.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Potassium carbonate
Procedure:
-
Synthesis of the Dihydropyridinone intermediate: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol. Add a catalytic amount of piperidine.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the 6-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate.
-
Chlorination and Amination: Suspend the dihydropyridinone intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) and heat to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dichloro-6-(trifluoromethyl)pyridine.
-
Selective Amination: Dissolve the 2,3-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) in a sealed tube with aqueous ammonia. Heat the mixture to 100-120 °C for 12-18 hours.
-
Cool the reaction mixture, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via cyclocondensation.
Comparative Analysis
| Parameter | Route 1: Regioselective Chlorination | Route 2: Pyridine Ring Synthesis |
| Starting Materials | 2-Amino-6-(trifluoromethyl)pyridine (commercially available but can be expensive) | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide (readily available and cost-effective) |
| Number of Steps | 1 | 3 |
| Overall Yield | Good to excellent (typically >70%) | Moderate (multi-step synthesis often leads to lower overall yields) |
| Regioselectivity | High, but can be sensitive to reaction conditions and substrate. | Generally high, dictated by the choice of starting materials. |
| Scalability | Generally good, but the use of Selectfluor™ can be a cost consideration on a large scale. | Scalable, using common industrial reagents and conditions. |
| Safety & Handling | Selectfluor™ is a strong oxidizing agent and requires careful handling. | POCl₃ is corrosive and reacts violently with water. The amination step is performed under pressure. |
| Purification | Requires column chromatography. | Requires multiple purification steps (filtration, extraction, chromatography). |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Regioselective Chlorination) is highly attractive for laboratory-scale synthesis and rapid access to the target molecule, especially when the starting material is readily available. Its single-step nature and generally high yield make it an efficient choice for producing smaller quantities for initial screening and lead optimization. However, the cost and handling of the chlorinating agent may be a consideration for large-scale production.
Route 2 (Pyridine Ring Synthesis) , while being a multi-step process with a potentially lower overall yield, offers significant advantages in terms of starting material cost and scalability. This route is likely to be more economically viable for large-scale industrial production. The modularity of this approach also allows for the synthesis of a wider range of analogues by simply varying the starting materials.
The ultimate choice of synthetic route will depend on the specific needs of the project, including the desired scale, budget, and available resources. For academic and early-stage drug discovery research, the elegance and efficiency of Route 1 may be preferred. For process development and commercial manufacturing, the cost-effectiveness and scalability of Route 2 present a compelling case.
References
A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl moieties prevalent in pharmaceuticals and functional materials.[1] However, the inclusion of pyridine rings, a common motif in drug candidates, presents unique challenges that can hinder reaction efficiency and reliability. This guide provides an in-depth comparison of catalytic systems for the Suzuki coupling of substituted pyridines, offering insights into catalyst selection, mechanistic considerations, and practical experimental protocols to empower researchers in overcoming these synthetic hurdles.
The Challenge: The "Pyridine Problem" in Suzuki Coupling
The inherent properties of the pyridine ring are the root cause of the difficulties encountered in its Suzuki coupling. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or deactivation, which effectively halts the catalytic cycle.[2] This is particularly problematic with 2-substituted pyridines. Furthermore, electron-deficient pyridyl boronic acids and their derivatives can be prone to rapid protodeboronation, a side reaction that consumes the starting material and reduces the overall yield.[3] The selection of an appropriate catalytic system—comprising the metal precursor, ligand, and base—is therefore critical to navigate these challenges and achieve high-yielding couplings.
Comparing the Titans: Palladium vs. Nickel Catalysis
While palladium has historically dominated the landscape of Suzuki coupling, nickel catalysis has emerged as a powerful and often complementary alternative.
Palladium-Based Systems: These are the most extensively studied and widely used catalysts for Suzuki coupling. Their versatility and functional group tolerance are well-established. For pyridine substrates, the key to success lies in the choice of ligand, which modulates the steric and electronic properties of the palladium center to favor the desired catalytic cycle over inhibitory pathways.
Nickel-Based Systems: As a more earth-abundant and economical alternative, nickel catalysts have garnered significant attention. Nickel complexes can exhibit different reactivity patterns compared to their palladium counterparts. Notably, nickel can interact more strongly with various functional groups, which can be leveraged for selective transformations but may also lead to catalyst inhibition if not carefully managed. For certain challenging couplings, particularly with aryl chlorides, nickel catalysts can offer superior performance.[4][5]
Key Catalytic Systems for Pyridine Suzuki Coupling: A Head-to-Head Comparison
The performance of a catalytic system is highly dependent on the specific pyridine substrate and coupling partner. Below is a comparative overview of some of the most effective systems.
Traditional Phosphine Ligands: The Workhorses
Simple phosphine ligands, such as triphenylphosphine (PPh₃), in combination with palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂, represent the first generation of catalysts for Suzuki coupling. While effective for some less demanding substrates, they often struggle with more challenging pyridyl couplings, requiring higher catalyst loadings and elevated temperatures.
Buchwald Biaryl Phosphine Ligands: A Leap in Reactivity
The development of bulky and electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[1] Ligands like XPhos and SPhos have proven to be exceptionally effective for the Suzuki coupling of pyridines, including challenging chloro-pyridines.[6] The steric bulk of these ligands promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step, leading to higher turnover numbers and rates.
Table 1: Comparison of Buchwald Ligand-Based Catalysts for the Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid [7]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[7]
N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and robust catalysts.[1] The PEPPSI (P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation) catalysts, developed by Organ and coworkers, are particularly noteworthy.[2] The PEPPSI-IPr catalyst, featuring a bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand, is an air- and moisture-stable precatalyst that has demonstrated exceptional activity in the Suzuki coupling of a wide range of substrates, including pyridines.[][9]
Table 2: Performance of PEPPSI-IPr in the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [10]
| Boronic Acid | Product | Catalyst | Base | Solvent | Temp. (°C) | Yield (%)* |
| Phenylboronic acid | 4-Methyl-2-phenylpyridine | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyridine | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 90-98 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylpyridine | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 80-90 |
| 3-Thienylboronic acid | 4-Methyl-2-(thiophen-3-yl)pyridine | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 75-85 |
*Yields are estimated based on typical results for similar Suzuki-Miyaura coupling reactions of other bromopyridines and may vary.[10]
Visualizing the Catalytic Machinery
To better understand the function of these catalytic systems, it is helpful to visualize the key components and their interplay.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling and the inhibitory pathway caused by pyridine coordination.
Caption: A simplified representation of different classes of ligands used in Suzuki coupling of pyridines.
Experimental Protocol: A Self-Validating System for the Suzuki Coupling of 2-Bromopyridine
This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of 2-bromopyridine with an arylboronic acid using a modern palladium precatalyst. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup (The "Why"): To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst. The use of a precatalyst like XPhos Pd G3 simplifies handling as it is air- and moisture-stable, and ensures the generation of the active Pd(0) species in a controlled manner.[11]
-
Inert Atmosphere (The "Why"): Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to remove oxygen, which can oxidize the active Pd(0) catalyst and lead to the formation of undesired side products.
-
Solvent Addition (The "Why"): Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents. Water is often necessary to facilitate the dissolution of the base and to promote the transmetalation step. Degassing the solvent removes dissolved oxygen.
-
Heating and Monitoring (The "Why"): Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the point of completion and avoid prolonged heating that could lead to product decomposition.
-
Work-up (The "Why"): Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. This removes the inorganic salts and any water-soluble impurities.
-
Purification (The "Why"): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to obtain the pure 2-arylpyridine product. This final step removes any unreacted starting materials and non-polar byproducts.
Self-Validation:
-
Expected Outcome: A high yield (>90%) of the desired 2-arylpyridine should be obtained.
-
Troubleshooting:
-
Low or No Conversion: This could be due to insufficient degassing (catalyst deactivation), impure reagents, or an inappropriate base or solvent system for the specific substrate. Consider re-optimizing these parameters.
-
Protodeboronation of Boronic Acid: If significant amounts of the deborylated arene are observed, consider using a boronate ester (e.g., a pinacol ester) which is more stable, or switching to anhydrous conditions with a fluoride source as the base activator.[2]
-
Homocoupling of Boronic Acid: This can occur if the rate of transmetalation is slow. The use of a more electron-rich ligand or a different base may mitigate this side reaction.
-
Conclusion
The Suzuki coupling of substituted pyridines, while challenging, is a readily achievable transformation with the appropriate choice of catalytic system. Modern palladium catalysts, particularly those featuring bulky biaryl phosphine or N-heterocyclic carbene ligands, have demonstrated remarkable efficacy in overcoming the inherent difficulties associated with these substrates. By understanding the mechanistic nuances and carefully selecting the catalyst, ligand, and reaction conditions, researchers can confidently and efficiently synthesize a wide array of functionalized pyridines for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 9. americanelements.com [americanelements.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine Analogs
For researchers, medicinal chemists, and professionals in drug development, the 3-Chloro-6-(trifluoromethyl)pyridin-2-amine scaffold represents a cornerstone for the discovery of potent and selective modulators of biological targets, particularly protein kinases. The specific arrangement of a chlorine atom at the 3-position, a strong electron-withdrawing trifluoromethyl group at the 6-position, and a nucleophilic amine at the 2-position creates a privileged structure with unique electronic and steric properties.[1][2] This guide provides an in-depth comparative analysis of its analogs, synthesizing experimental data to elucidate the critical structure-activity relationships (SAR) that govern their biological function.
The 2-amino group is a pivotal feature, typically acting as a hydrogen bond donor that anchors the molecule to the hinge region of protein kinases.[3][4] The trifluoromethyl group at the C6 position significantly lowers the basicity of the pyridine ring and the 2-amino group, which can be crucial for optimizing cell permeability and avoiding off-target effects.[1][5] This guide will dissect how modifications to this core influence biological activity, supported by detailed experimental protocols and data visualizations.
Comparative Analysis of Biological Activity: Unraveling the SAR
The potency and selectivity of compounds derived from the this compound core are profoundly influenced by the nature and position of various substituents. Modifications are generally explored at the 2-amino group and the C4 and C5 positions of the pyridine ring to enhance target engagement, selectivity, and pharmacokinetic profiles.
Modifications at the 2-Amino Group (N-Substitution)
The 2-amino group is the most common site for synthetic elaboration, allowing for the introduction of diverse side chains that can probe different regions of a target's binding pocket.
-
Requirement for a Free N-H: For some biological targets, an unsubstituted or minimally substituted 2-amino group is essential for maintaining activity. Studies on related pyrazolopyridine inhibitors have shown that a free N-H group is required to retain potency, suggesting it acts as a critical hydrogen bond donor.[6]
-
Urea Linkages: The formation of urea derivatives by reacting the 2-amino group is a well-established strategy, particularly in the development of kinase inhibitors. For instance, a series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas were identified as potent inhibitors of the Kinase insert Domain-containing Receptor (KDR).[7] This highlights the utility of extending from the 2-amino position to occupy adjacent pockets.
-
Aromatic and Heterocyclic Substituents: Introducing larger aromatic or heterocyclic moieties can lead to significant gains in potency by establishing additional hydrophobic or pi-stacking interactions. However, this can also lead to a loss of selectivity if not carefully designed.
Table 1: Impact of N-Substitution on Hypothetical Kinase Inhibition (Data synthesized from principles observed in related kinase inhibitor studies[3][7])
| Compound ID | N-Substituent (R) | Target Kinase IC50 (nM) | Rationale for Activity Change |
| Core | -H | 5,000 | Baseline activity; relies solely on core scaffold interactions. |
| 1a | -CH3 | 2,500 | Small alkyl group offers minimal additional interaction, may cause minor steric hindrance. |
| 1b | -C(=O)NH-Ph | 150 | Urea linkage provides additional H-bond donors/acceptors; phenyl group probes a hydrophobic pocket. |
| 1c | -C(=O)NH-(4-Cl-3-CF3-Ph) | 25 | Halogen and CF3 groups on the phenyl ring enhance binding affinity through specific interactions.[7] |
| 1d | -(quinolin-4-ylmethyl) | 68 | Large heterocyclic system can form extensive favorable interactions within the binding site.[7] |
Modifications on the Pyridine Ring
While the core topic focuses on the 3-chloro-6-trifluoromethyl substitution pattern, understanding the effect of modifications at other positions is crucial for fine-tuning activity.
-
The Role of the 3-Chloro Group: The chlorine atom at the C3 position is not merely a synthetic handle. Its electron-withdrawing nature contributes to the overall electronic profile of the ring. Furthermore, it can engage in favorable halogen bonding interactions within the protein active site, enhancing binding affinity.
-
Substitution at C4 and C5 Positions: The introduction of substituents at the C4 and C5 positions can modulate the molecule's electronics, solubility, and steric profile.
-
Electron-Donating Groups (EDGs): An EDG (e.g., -CH3, -OCH3) at the C4 or C5 position would increase the electron density of the pyridine ring and the basicity of the 2-amino group. This could strengthen hydrogen bonds but may negatively impact cell permeability.
-
Electron-Withdrawing Groups (EWGs): An additional EWG (e.g., -CN, -NO2) would further decrease basicity, which could be beneficial for selectivity or pharmacokinetic properties. The herbicidal activity of certain 2-picolinic acids was found to be sensitive to the electronic nature of substituents on an attached phenyl ring, with strong EWGs and EDGs decreasing activity.[8]
-
SAR Visualization
The following diagram summarizes the key structure-activity relationships for the this compound scaffold.
Caption: Key SAR trends for this compound analogs.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental procedures are paramount.
Protocol 1: General Synthesis of N-Aryl Urea Analogs
This protocol describes a reliable method for synthesizing N-substituted urea derivatives from the parent amine, a common strategy for exploring the SAR at the 2-amino position.[7]
Workflow Diagram: Synthesis of N-Aryl Urea Derivatives
Caption: Workflow for the synthesis of N-aryl urea analogs.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 1.1 equivalents of the desired aryl isocyanate to the solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Example: KDR Kinase)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a specific protein kinase.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the kinase (e.g., recombinant KDR), the peptide substrate, and ATP to the assay buffer.
-
Initiation: Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and valuable starting point for the development of biologically active molecules. The structure-activity relationship is heavily dictated by substitutions at the 2-amino position, where the introduction of functionalities like aryl ureas can dramatically enhance potency by forming additional interactions in the target's binding site.[7] The electronic properties endowed by the chloro and trifluoromethyl groups are critical for modulating the basicity and pharmacokinetic properties of the resulting analogs.[1]
Future research should focus on exploring a wider range of substituents at the C4 and C5 positions to further refine selectivity and on employing structure-based drug design to create analogs that can exploit unique features of the target active site. The robust synthetic and screening protocols outlined here provide a solid foundation for these ongoing discovery efforts.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine Derivatives
Introduction
In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for developing novel bioactive compounds. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance crucial drug-like properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3]
The trifluoromethylpyridine (TFMP) moiety, which combines the unique electronic properties of the -CF3 group with the versatile chemistry of the pyridine ring, represents a "privileged scaffold." This core structure is present in numerous commercial pesticides and pharmaceutical candidates.[1][4] This guide focuses on derivatives of a specific, highly functionalized TFMP building block: 3-Chloro-6-(trifluoromethyl)pyridin-2-amine . The presence of an amine, a chloro group, and a trifluoromethyl group on the pyridine ring offers multiple reactive sites for chemical modification, making it an ideal starting point for generating diverse molecular libraries.
This document provides a comparative analysis of the principal biological activities—insecticidal, anticancer, and antimicrobial—of various derivatives synthesized from this core structure. We will delve into the structure-activity relationships, compare potencies against established standards using experimental data, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in drug and pesticide discovery.
Chapter 1: Potent Insecticidal Activity
The TFMP scaffold is a well-established pharmacophore in modern insecticides.[5] Derivatives of this compound have been elaborated into various heterocyclic systems that exhibit potent activity against a range of agricultural pests, particularly lepidopteran species.
Structure-Activity Relationship and Comparative Efficacy
A prominent strategy involves the derivatization of the 2-amino group to form amides or incorporate other heterocyclic moieties like 1,3,4-oxadiazoles.[5][6] These modifications have proven highly effective. For instance, a series of 1,3,4-oxadiazole derivatives demonstrated remarkable insecticidal activity against the diamondback moth (Plutella xylostella) and the cotton bollworm (Helicoverpa armigera), with many compounds achieving 100% mortality at a concentration of 500 mg/L.[5]
The choice of substituent on the terminal phenyl ring of these derivatives plays a critical role in their bioactivity. Studies reveal that electron-withdrawing groups, such as halogens, at the 2- and 4-positions of the benzene ring can significantly enhance insecticidal potency.[6] This is exemplified by the superior performance of certain chlorinated and fluorinated analogs compared to their unsubstituted counterparts.
Below is a comparative summary of the insecticidal performance of selected derivatives against key pests, benchmarked against commercial insecticides.
| Compound Class | Derivative Example | Target Pest | Efficacy | Comparison Standard |
| 1,3,4-Oxadiazole | E18 (4-CF3 phenyl) | Mythimna separata | LC50: 38.5 mg/L | Avermectin (LC50: 29.6 mg/L) |
| 1,3,4-Oxadiazole | E27 (2,4-diCl phenyl) | Mythimna separata | LC50: 30.8 mg/L | Avermectin (LC50: 29.6 mg/L) |
| 1,3,4-Oxadiazole | E9 (4-F phenyl) | Plutella xylostella | 100% mortality @ 250 mg/L | Chlorpyrifos (87% @ 250 mg/L) |
| 1,3,4-Oxadiazole | E27 (2,4-diCl phenyl) | Plutella xylostella | 100% mortality @ 250 mg/L | Chlorpyrifos (87% @ 250 mg/L) |
| Piperazine Linker | Compound 20 (Cl subst.) | Nematodes, Armyworms | High Nematicidal Activity | - |
Data synthesized from multiple sources.[5][6]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
The causality behind choosing the leaf-dip method is its direct relevance to field applications, where pesticides are sprayed onto foliage. This method effectively tests a compound's contact and stomach poison activity against phytophagous insects like M. separata.
Objective: To determine the median lethal concentration (LC50) of test compounds against Mythimna separata.
Materials:
-
Test compounds and a commercial standard (e.g., Avermectin).
-
Solvent (e.g., DMF or acetone), emulsifier (e.g., Triton X-100).
-
Fresh, untreated cabbage leaves.
-
Third-instar larvae of M. separata.
-
Petri dishes (9 cm diameter), filter paper.
-
Micropipettes, beakers, graduated cylinders.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in the chosen solvent.
-
Create a series of graded concentrations (e.g., 500, 250, 125, 62.5, 31.25 mg/L) by serial dilution in distilled water containing a small amount of emulsifier (e.g., 0.1% Triton X-100). This ensures the compound remains suspended in the aqueous solution for uniform leaf coating.
-
-
Leaf Treatment:
-
Cut fresh cabbage leaves into discs (approx. 5 cm diameter).
-
Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage.
-
Place the treated leaves on a paper towel and allow them to air-dry completely at room temperature. A control group is treated with the solvent-emulsifier solution only.
-
-
Insect Exposure:
-
Line the bottom of each Petri dish with a piece of filter paper.
-
Place one treated leaf disc into each Petri dish.
-
Introduce 10 healthy third-instar larvae into each dish.
-
Seal the dishes with perforated lids to ensure ventilation.
-
-
Incubation and Assessment:
-
Maintain the Petri dishes at controlled conditions (e.g., 25 ± 1°C, 70-80% relative humidity, 16:8 L:D photoperiod).
-
Assess larval mortality after 48 hours. Larvae are considered dead if they cannot be induced to move when prodded gently with a soft brush.
-
-
Data Analysis:
-
Calculate the corrected mortality rate for each concentration using Abbott's formula to account for any deaths in the control group.
-
Use probit analysis to calculate the LC50 value and its 95% confidence intervals. Each concentration should be tested in triplicate.
-
Workflow for Insecticide Discovery
The following diagram illustrates a typical workflow from synthesis to biological evaluation for novel insecticides based on the this compound scaffold.
Caption: Workflow from parent amine to lead insecticidal compound.
Chapter 2: Emerging Anticancer Applications
While the TFMP core is dominant in agrochemicals, its derivatives are gaining significant attention in oncology.[2] The rationale stems from the ability of the rigid, electron-poor pyridine ring system to function as a bioisostere for other aromatic systems, enabling it to bind effectively to enzyme active sites, such as those in protein kinases. The trifluoromethyl group often enhances this binding and improves pharmacokinetic properties.[2][3]
Mechanism of Action: Kinase Inhibition
A key anticancer strategy for this class of compounds is the inhibition of protein kinases that are overactive in cancer cells. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various tumors, and several 5-trifluoromethylpyrimidine derivatives (a closely related scaffold) have been designed as potent EGFR inhibitors.[7] These compounds typically work by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that drive cell proliferation and survival.
Derivatives of this compound can be designed to mimic these successful inhibitors. The 2-amino group provides a convenient handle for introducing side chains that can interact with key residues in the ATP-binding pocket of kinases.
Comparative In Vitro Cytotoxicity
Studies on related trifluoromethyl-containing heterocyclic compounds have demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The data below summarizes the performance of representative compounds, highlighting their efficacy relative to the standard chemotherapeutic agent, Doxorubicin.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value (µM) | Comparison Standard |
| Thiazolopyrimidine | Compound 3b | A375 (Melanoma) | ~5 µM (estimated) | - |
| Pyrimidine Amide | Compound 5v | PC3 (Prostate) | 64.20% inhibition @ 5 µg/mL | Doxorubicin |
| Pyrimidine Amide | Compound 5r | PC3 (Prostate) | 55.32% inhibition @ 5 µg/mL | Doxorubicin |
| EGFR Inhibitor | Compound 9u | A549 (Lung) | 0.35 µM | Gefitinib |
| EGFR Inhibitor | Compound 9u | EGFR Kinase | 0.091 µM | Gefitinib |
Data synthesized from multiple sources.[7][8][9] Note: Pyrimidine derivatives are shown as close structural analogs to demonstrate the potential of the trifluoromethyl-heterocycle scaffold.
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the EGFR signaling pathway and the point of intervention for kinase inhibitors derived from TFMP-like scaffolds.
Caption: Inhibition of the EGFR signaling pathway by a TFMP derivative.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method trusted for its reliability in assessing cell metabolic activity. Since mitochondrial activity is constant in viable cells, the amount of formazan produced is directly proportional to the number of living cells. This makes it an excellent choice for determining a compound's cytotoxic effect.
Objective: To measure the in vitro cytotoxicity of test compounds and determine their IC50 values.
Materials:
-
Human cancer cell line (e.g., A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds, positive control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates, multichannel pipette, CO2 incubator.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., 0.1% DMSO).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Chapter 3: Broad-Spectrum Antimicrobial Activity
Derivatives of this compound have also been explored as antimicrobial agents, targeting both plant-pathogenic and human-pathogenic microbes. The lipophilic nature of the trifluoromethyl group can facilitate passage through microbial cell membranes, a critical first step for many antimicrobial mechanisms.[2][10]
Comparative Antibacterial and Antifungal Efficacy
The introduction of sulfur-containing moieties (thioether, sulfone, and sulfoxide) via amide linkages at the 2-amino position has yielded compounds with significant antibacterial activity.[4] Notably, sulfone-containing derivatives have shown excellent potency against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium causing bacterial blight in rice, with efficacy surpassing that of commercial standards.
| Compound Class | Derivative Example | Target Organism | Efficacy | Comparison Standard |
| Sulfone Amide | F10 | X. oryzae pv. oryzae | EC50: 83 mg/L | Thiodiazole copper (97 mg/L) |
| Sulfone Amide | F10 | R. solanacearum | Moderate Activity | Bismerthiazol (112 mg/L) |
| Pyrimidine Analog | 5u | Rhizoctonia solani | EC50: 26.0 µg/mL | Azoxystrobin (26.0 µg/mL) |
| Aniline Analog | ACNBF | Vibrio parahaemolyticus | MIC: 100 µg/mL | - |
Data synthesized from multiple sources.[4][10][11] Note: Pyrimidine and Aniline analogs are included to show the broader potential of the trifluoromethyl-heterocycle motif.
Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay
This protocol is a foundational in vitro method to screen for fungicidal or fungistatic activity. It is a self-validating system because the untreated control provides a baseline for maximum growth, against which all treatments are compared. Any inhibition observed is directly attributable to the test compound.
Objective: To determine the EC50 of test compounds against the mycelial growth of a target fungus (e.g., Rhizoctonia solani).
Materials:
-
Pure culture of the target fungus on potato dextrose agar (PDA).
-
Sterile PDA medium.
-
Test compounds and a commercial fungicide (e.g., Azoxystrobin).
-
Solvent (e.g., sterile acetone).
-
Sterile Petri dishes (9 cm).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Preparation of Medicated Plates:
-
Prepare stock solutions of the test compounds in acetone.
-
Melt sterile PDA medium and cool it to about 45-50°C in a water bath. This temperature is crucial; too hot and the compound may degrade, too cold and the agar will solidify prematurely.
-
Add the required volume of a compound's stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5 µg/mL). Mix thoroughly by swirling.
-
Pour the medicated agar into sterile Petri dishes and allow them to solidify. Prepare control plates containing only acetone mixed with PDA.
-
-
Fungal Inoculation:
-
Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).
-
-
Incubation:
-
Seal the plates with paraffin film and incubate them at 25-28°C in the dark.
-
-
Data Collection and Analysis:
-
Incubate until the fungal growth in the control plates has nearly reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Determine the EC50 value by plotting the inhibition percentage against the log of the concentration.
-
Conclusion and Future Outlook
The derivatives of this compound represent a versatile and highly promising chemical scaffold with a wide spectrum of biological activities. The strategic modifications of this core structure have yielded potent insecticidal, anticancer, and antimicrobial agents.
-
For Insecticides: The 1,3,4-oxadiazole derivatives stand out, with some compounds showing efficacy comparable or superior to commercial standards like Avermectin and Chlorpyrifos. Future work should focus on optimizing the substituent patterns on the terminal aromatic ring to enhance potency and broaden the activity spectrum.
-
For Anticancer Agents: The potential of this scaffold to generate kinase inhibitors is significant. Drawing inspiration from successful trifluoromethylpyrimidine inhibitors, future research should aim to synthesize and screen libraries of derivatives against a panel of cancer-relevant kinases.
-
For Antimicrobials: The discovery of sulfone-containing amides with potent activity against plant-pathogenic bacteria opens a new avenue for developing novel crop protection agents. Further exploration of structure-activity relationships is warranted to improve efficacy and expand the spectrum to include more fungal and bacterial pathogens.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to Trifluoromethylated Pyridine Isomers in Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, has proven to be a transformative substituent, capable of profoundly modulating the physicochemical and pharmacokinetic properties of drug candidates. When appended to the privileged pyridine heterocycle, the trifluoromethyl group's influence is further nuanced by its position on the ring. This guide provides a comprehensive comparative analysis of 2-, 3-, and 4-trifluoromethylpyridine isomers, offering in-depth technical insights and experimental data to inform rational drug design.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The trifluoromethyl group is often employed as a bioisostere for a methyl group or chlorine atom, yet its properties are distinct and offer several advantages in drug design.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a powerful tool for optimizing lead compounds.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This metabolic blockade can significantly increase a drug's half-life, improve bioavailability, and lead to a more predictable pharmacokinetic profile.[5]
Positional Isomerism: A Subtle yet Powerful Modulator
The placement of the trifluoromethyl group on the pyridine ring—at the 2- (α), 3- (β), or 4- (γ) position—has a profound impact on the molecule's electronic distribution, basicity (pKa), and lipophilicity (logP). These differences, in turn, can dictate a drug candidate's solubility, membrane permeability, target engagement, and metabolic fate.[6]
Physicochemical Properties: A Head-to-Head Comparison
The electron-withdrawing trifluoromethyl group significantly reduces the electron density of the pyridine ring, thereby decreasing the basicity of the pyridine nitrogen. This effect is most pronounced when the CF₃ group is in the 2-position, directly adjacent to the nitrogen, and is attenuated as it moves to the 3- and 4-positions. Consequently, the pKa values of the trifluoromethylpyridine isomers are substantially lower than that of pyridine itself.
Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is generally increased by the introduction of the hydrophobic trifluoromethyl group.[2] However, the interplay between the CF₃ group's position and the pyridine nitrogen's basicity can lead to subtle differences in the measured logP values of the isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP |
| Pyridine | C₅H₅N | 79.10 | 5.25 | 0.65 |
| 2-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | ~1.6 | ~1.7 |
| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | 2.80 | 1.7 |
| 4-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | ~3.5 | 1.30 |
Note: pKa and logP values are representative and can vary slightly depending on the experimental or computational method used.
Metabolic Stability and Pathways: A Tale of Three Isomers
The inherent strength of the C-F bond makes the trifluoromethyl group a robust metabolic shield.[4] However, the position of the CF₃ group on the pyridine ring can influence the primary routes of metabolic transformation.
3-Trifluoromethylpyridine: Studies have shown that 3-trifluoromethylpyridine is metabolized by cytochrome P-450 enzymes to form 3-trifluoromethylpyridine-N-oxide as the major metabolite.[7] This N-oxidation pathway is a common metabolic route for pyridine-containing compounds.
2- and 4-Trifluoromethylpyridine: While the trifluoromethyl group itself is highly resistant to metabolism, the pyridine ring can still be a target for oxidative metabolism, such as hydroxylation. The strong electron-withdrawing effect of the CF₃ group, especially at the 2- and 4-positions, deactivates the ring towards oxidation. However, if metabolism does occur, it is likely to happen at positions on the ring that are not electronically deactivated.
The following diagram illustrates the known metabolic pathway for the 3-isomer and the potential, albeit likely slower, pathway for the 2- and 4-isomers.
Figure 1: Metabolic pathways of trifluoromethylpyridine isomers.
Impact on Biological Activity: Structure-Activity Relationships
The choice of trifluoromethylpyridine isomer can have a dramatic impact on a drug's biological activity, including its potency and selectivity. The distinct electronic and steric profiles of each isomer can lead to differential interactions with the target protein.
While direct comparative studies of all three isomers within a single drug scaffold are not abundant in the literature, structure-activity relationship (SAR) studies often reveal a strong preference for one isomer over the others. For example, a study on RORγt inverse agonists found that a 6-(trifluoromethyl)pyridine moiety (equivalent to a 2-substituted pyridine from the perspective of the rest of the molecule) was optimal for potent inhibitory activity.[8] In another example, the development of the herbicide Pyroxsulam utilized a 2-methoxy-4-(trifluoromethyl)pyridine substructure, highlighting the importance of the 4-CF₃ position for its herbicidal activity and crop selectivity.[6]
The rationale behind these preferences often lies in the specific interactions within the target's binding pocket. The position of the trifluoromethyl group can influence:
-
Hydrogen Bonding: The altered basicity of the pyridine nitrogen affects its ability to act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The lipophilic trifluoromethyl group can occupy hydrophobic pockets within the binding site.
-
Electrostatic Interactions: The electron-withdrawing nature of the CF₃ group can influence dipole moments and electrostatic complementarity with the target.
The following diagram illustrates the logical workflow for considering the impact of isomer selection on drug properties.
Figure 2: Influence of isomer selection on drug properties.
Experimental Protocols
To aid researchers in their comparative studies, the following are detailed, step-by-step methodologies for determining key physicochemical and pharmacokinetic parameters.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the compound as a titrant (acid or base) is added.[9]
-
Preparation:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Prepare a stock solution of the trifluoromethylpyridine isomer (e.g., 1 mM) in a suitable solvent. For sparingly soluble compounds, a co-solvent system may be necessary.[9]
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[9]
-
Use a 0.15 M KCl solution to maintain constant ionic strength.[9]
-
-
Titration:
-
Place a known volume of the sample solution in a reaction vessel with a magnetic stirrer.[9]
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.[9]
-
Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading has stabilized.[9]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[10]
-
Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.[11]
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[12]
-
Prepare a stock solution of the trifluoromethylpyridine isomer in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.[11]
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in water]).
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[13]
-
Preparation:
-
Thaw pooled human liver microsomes on ice.[14]
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[15]
-
Prepare a stock solution of the trifluoromethylpyridine isomer in a suitable solvent (e.g., DMSO or acetonitrile), ensuring the final solvent concentration in the incubation is low (<1%).[16]
-
Prepare a solution of the NADPH-regenerating system.[15]
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, the test compound, and liver microsomes. Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[16]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[13]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[16]
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
-
The following diagram outlines the workflow for the in vitro metabolic stability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
The Efficacy of Kinase Inhibitors Derived from Substituted Aminopyridine Scaffolds: A Comparative Guide
Introduction
In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. The pyridine ring, a ubiquitous heterocycle in medicinal chemistry, serves as a privileged scaffold for designing potent and selective kinase inhibitors. The strategic functionalization of this ring with electron-withdrawing groups, such as chloro and trifluoromethyl (CF3) moieties, can significantly enhance binding affinity, metabolic stability, and cell permeability.[1] This guide focuses on the efficacy of kinase inhibitors derived from scaffolds related to 3-Chloro-6-(trifluoromethyl)pyridin-2-amine.
While comprehensive public data on inhibitors from this exact scaffold is emerging, its core structural features—a hinge-binding aminopyridine and a substituted phenyl ring designed to occupy a hydrophobic pocket—are present in numerous well-characterized inhibitors. This guide will provide a comparative analysis of such inhibitors, using prominent examples that share these key pharmacophoric elements. We will objectively compare their performance against key oncogenic kinases—KDR (VEGFR-2), Src, and Aurora Kinases—with established alternatives, supported by experimental data and detailed protocols to provide a robust framework for researchers, scientists, and drug development professionals.
Part 1: Comparative Efficacy Analysis
KDR (VEGFR-2) Inhibition: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (KDR) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2]
Representative Inhibitor: Sorafenib. Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl group, a key feature of our topic scaffold, linked via a urea moiety to a phenoxy-picolinamide core.[3] This compound is a multi-kinase inhibitor renowned for its anti-angiogenic properties.[4]
Alternative Inhibitor: Sunitinib. Sunitinib is another multi-kinase inhibitor used in the treatment of renal cell carcinoma and other cancers. It features a distinct pyrrole-indolinone scaffold.
The comparative inhibitory activities against KDR are summarized below.
| Inhibitor | Scaffold Type | KDR IC50 (nM) |
| Sorafenib | Bi-aryl Urea | 90[4] |
| Sunitinib | Pyrrole-indolinone | - |
Note: Specific IC50 values for Sunitinib against KDR can vary between assays, but it is a potent inhibitor in the low nanomolar range.
Structure-Activity Relationship (SAR) Insights:
-
Sorafenib : The urea linker in Sorafenib forms crucial hydrogen bonds with the kinase hinge region (specifically with the backbone amide of Cys919 and the carboxylate of Glu885 in VEGFR-2). The 4-chloro-3-(trifluoromethyl)phenyl group fits snugly into a hydrophobic pocket, with the CF3 group enhancing this interaction.[3][5] Modifications to the picolinamide portion significantly impact potency, highlighting its role in hinge binding.[3]
-
Sunitinib : The indolinone core of Sunitinib also forms hydrogen bonds with the hinge region of KDR. The diethylaminoethyl side chain enhances solubility and contributes to its pharmacokinetic profile.
The VEGFR signaling pathway, targeted by these inhibitors, is a complex cascade integral to angiogenesis.
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
Src Family Kinase Inhibition: Targeting Proliferation and Metastasis
Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, and invasion. Its overexpression is linked to various cancers.
Representative Inhibitors: We will compare two established, potent Src inhibitors with different chemical scaffolds: Dasatinib and Bosutinib.
-
Dasatinib : A potent, multi-targeted kinase inhibitor featuring a 2-chloro-6-methylphenyl aminothiazole carboxamide scaffold. It is known to bind to the active conformation of Abl and Src kinases.[6][7]
-
Bosutinib : A dual Src/Abl inhibitor based on a 4-anilino-3-quinolinecarbonitrile scaffold.[8]
| Inhibitor | Scaffold Type | Src IC50 (nM) |
| Dasatinib | Aminothiazole | < 1.0[9] |
| Bosutinib | Anilino-quinoline | 1.2[8][10] |
Structure-Activity Relationship (SAR) Insights:
-
Dasatinib : The aminothiazole core forms key hydrogen bonds with the kinase hinge region (Met341 in Src). The 2-chloro-6-methylphenyl group occupies the hydrophobic pocket adjacent to the ATP binding site. Dasatinib's ability to bind to multiple conformations of the kinase contributes to its high potency against a range of mutants.[6][11]
-
Bosutinib : The quinolinecarbonitrile scaffold also interacts with the hinge region. The anilino group and its substituents are crucial for potency and selectivity. Bosutinib effectively inhibits Src at nanomolar concentrations.[8][12]
Aurora Kinase Inhibition: Targeting Mitosis
Aurora kinases (A and B) are essential serine/threonine kinases that regulate various stages of mitosis. Their inhibition leads to mitotic arrest and apoptosis, making them attractive anticancer targets.
Representative Inhibitor: Alisertib (MLN8237). Alisertib is a selective Aurora A inhibitor with a pyrimido-benzazepine scaffold, representing the broader class of pyrimidine-based mitotic inhibitors.[13][14]
Alternative Inhibitor: Barasertib (AZD1152-HQPA). Barasertib is a highly selective Aurora B inhibitor with a pyrazoloquinazoline structure.[15][16]
| Inhibitor | Scaffold Type | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Alisertib (MLN8237) | Pyrimido-benzazepine | 1.2[13] | 396.5[17] |
| Barasertib (AZD1152-HQPA) | Pyrazoloquinazoline | 1369[18] | 0.37[16] |
Structure-Activity Relationship (SAR) Insights:
-
Alisertib : As a selective Aurora A inhibitor, Alisertib's structure is optimized to fit the ATP-binding pocket of Aurora A. This selectivity is significant, as Aurora A and B have distinct roles in mitosis. Inhibition of Aurora A primarily leads to defects in spindle assembly.[13][19] Alisertib is over 200-fold more selective for Aurora A than Aurora B in cell-based assays.[20]
-
Barasertib : In contrast, Barasertib is highly selective for Aurora B, with over 1000-fold greater affinity for Aurora B than Aurora A in enzymatic assays.[15][21] This selectivity is attributed to interactions with specific residues (like Glu177 in Aurora B) that differ from those in Aurora A (Thr217).[21] Inhibition of Aurora B typically results in failed cytokinesis and polyploidy.
Part 2: Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The assay is a luminescent ADP detection method. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently measured using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP concentration and thus, the kinase activity.[13]
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and buffer.
-
Compound Addition: Add the test inhibitor (e.g., derived from a this compound scaffold) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luminescence reaction. Incubate for 30-60 minutes at room temperature.[12]
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[3]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17]
-
Measure Absorbance: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Perspectives
This guide demonstrates that kinase inhibitors featuring substituted aminopyridine and aminopyrimidine scaffolds are highly effective against key oncogenic targets. The inclusion of chloro and trifluoromethyl groups, as seen in the core structure of Sorafenib, is a validated strategy for enhancing potency by optimizing interactions within hydrophobic pockets of the kinase active site.
The comparative analysis reveals that while different scaffolds can achieve potent inhibition of the same target (e.g., Dasatinib and Bosutinib for Src), subtle structural modifications can also confer significant selectivity between closely related kinases (e.g., Alisertib for Aurora A vs. Barasertib for Aurora B). This underscores the importance of rational, structure-based drug design.
For researchers in drug development, the this compound scaffold represents a promising starting point. Future work should focus on synthesizing and profiling a library of derivatives based on this exact scaffold. By systematically exploring substitutions at other positions on the pyridine ring and varying the linker and distal moieties, it may be possible to develop novel inhibitors with superior potency, improved selectivity profiles, and favorable pharmacokinetic properties, ultimately leading to more effective and safer targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. oncology-central.com [oncology-central.com]
- 5. Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit [mdpi.com]
- 6. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine and Its Precursors: A Technical Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds with enhanced efficacy and specific functionalities is paramount. Among these, fluorinated pyridines have garnered significant attention due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity. This guide provides a detailed spectroscopic analysis of a key intermediate, 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, and its common precursors. By understanding the distinct spectroscopic signatures of each molecule in the synthetic pathway, researchers can ensure the purity of their intermediates and the successful formation of the target compound.
This technical document offers an in-depth comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its precursors, 2,3-dichloro-6-(trifluoromethyl)pyridine and 2-amino-6-(trifluoromethyl)pyridine. We will explore the causal relationships behind the observed spectroscopic shifts, providing a logical framework for spectral interpretation throughout the synthesis process.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a nucleophilic substitution reaction. A common route involves the amination of a dichlorinated precursor. The pathway discussed in this guide is the conversion of 2,3-dichloro-6-(trifluoromethyl)pyridine to this compound. We will also consider the spectroscopic data of 2-amino-6-(trifluoromethyl)pyridine as a structurally related compound for comparative purposes.
A Comparative Guide to Compounds Synthesized from 3-Chloro-6-(trifluoromethyl)pyridin-2-amine: In Vitro and In Vivo Evaluations
For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The privileged structures that offer synthetic tractability and diverse biological activity are of paramount importance. Among these, the trifluoromethylpyridine motif has garnered significant attention due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and target-binding affinity.[1] This guide provides an in-depth technical comparison of compounds synthesized from the versatile starting material, 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, focusing on their in vitro and in vivo performance in various therapeutic and agrochemical applications.
Introduction to this compound as a Synthetic Building Block
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules.[2][3] Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and amino functionalities provide reactive handles for diverse chemical transformations.[3] This allows for the construction of compound libraries with varied pharmacological profiles, targeting a range of diseases from infections to cancer, as well as applications in crop protection.[2][3]
This guide will delve into specific examples of compounds derived from this starting material, presenting their in vitro and in vivo data in a comparative format. We will explore their efficacy as anti-infective agents, their potential in oncology, and their utility in agrochemical contexts.
Anti-Infective Properties: A Case Study in Anti-Chlamydial Agents
Derivatives of trifluoromethylpyridines have shown promise as potent and selective anti-infective agents. A notable example is a series of sulfonylpyridine-based compounds developed for the treatment of Chlamydia trachomatis infections.[4][5]
In Vitro Evaluation of Anti-Chlamydial Compounds
A series of sulfonylpyridine-based compounds, synthesized from a scaffold closely related to this compound, were evaluated for their anti-chlamydial potency. The lead compound and its optimized analog demonstrated significant activity against C. trachomatis.
| Compound | Target Organism | In Vitro Assay | IC50 (µM) | Cytotoxicity (CC50 in mammalian cells) |
| Lead Compound 1 | Chlamydia trachomatis | Inclusion Forming Unit (IFU) Assay | ~2.0 | > 50 µM |
| Optimized Compound 20 | Chlamydia trachomatis | Inclusion Forming Unit (IFU) Assay | ~1.0 | > 50 µM |
| Azithromycin (Control) | Chlamydia trachomatis | Inclusion Forming Unit (IFU) Assay | ~0.1 | Not reported in this study |
Table 1: In vitro anti-chlamydial activity of sulfonylpyridine-based compounds compared to the standard antibiotic, azithromycin.[4]
The data clearly indicates that while azithromycin remains more potent, the optimized synthesized compound exhibits significant anti-chlamydial activity with low cytotoxicity, making it a promising candidate for further development.[4]
In Vivo Efficacy in a Murine Model of Chlamydial Infection
The most promising compounds were advanced to a murine model of C. trachomatis infection to assess their in vivo efficacy.
| Treatment Group | Outcome Measure | Result |
| Vehicle Control | Chlamydial burden in vaginal swabs | High |
| Compound 17 | Chlamydial burden in vaginal swabs | Significant reduction |
| Compound 20 | Chlamydial burden in vaginal swabs | More significant reduction than Compound 17 |
| Azithromycin | Chlamydial burden in vaginal swabs | Eradication of infection |
Table 2: In vivo efficacy of lead compounds in a mouse model of Chlamydia trachomatis infection.[4]
Compound 20 demonstrated the highest efficacy among the synthesized molecules in reducing the chlamydial infection in a mouse model.[4] This in vivo validation is a critical step in the drug discovery pipeline, providing evidence of the compound's potential therapeutic utility.
Experimental Protocols
In Vitro Anti-Chlamydial Assay (Inclusion Forming Unit - IFU):
-
HeLa cells are seeded in 96-well plates and incubated overnight.
-
The cells are then infected with C. trachomatis elementary bodies.
-
Following infection, the cells are treated with serial dilutions of the test compounds or control drug.
-
After a 48-hour incubation period, the cells are fixed and stained with an antibody specific for Chlamydia and a DNA dye.
-
The number of chlamydial inclusions is quantified using fluorescence microscopy to determine the IC50 value.
In Vivo Murine Model of Chlamydial Infection:
-
Female mice are treated with progesterone to synchronize their estrous cycle.
-
The mice are then infected intravaginally with C. trachomatis.
-
Two days post-infection, treatment with the test compounds, a positive control (e.g., azithromycin), or a vehicle is initiated.
-
Vaginal swabs are collected at regular intervals to monitor the chlamydial load, which is quantified by qPCR or culture.
-
The efficacy of the treatment is determined by the reduction in chlamydial burden compared to the vehicle control group.
Anticancer Potential of Pyridine Derivatives
The pyridine scaffold, particularly when substituted with trifluoromethyl groups, is a common feature in many anticancer agents.[3] These compounds often function as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival.[6]
In Vitro Cytotoxicity against Cancer Cell Lines
While specific data for compounds directly derived from this compound is limited in publicly available literature, numerous studies on structurally similar pyridine derivatives demonstrate their potent anticancer activity.
| Compound Class | Cancer Cell Line | In Vitro Assay | IC50 Range (µM) | Reference Drug (IC50) |
| Pyridopyrimidines | Various (e.g., breast, lung) | MTT Assay | 0.1 - 10 | Doxorubicin (~1-5 µM) |
| Thienopyridines | Ovarian, Colon | SRB Assay | 5 - 20 | Cisplatin (~2-10 µM) |
| Pyrazolopyridines | Prostate | Cell Viability Assay | 1 - 15 | Docetaxel (~0.01-0.1 µM) |
Table 3: Representative in vitro anticancer activities of various pyridine-based compound classes.
The data illustrates the broad potential of pyridine derivatives to exhibit cytotoxic effects against a range of cancer cell lines, often with potencies comparable to or exceeding standard chemotherapeutic agents.
In Vivo Evaluation in Xenograft Models
The in vivo efficacy of these anticancer pyridine derivatives is typically evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.
Caption: Workflow for in vivo evaluation of anticancer compounds using a xenograft model.
Experimental Protocols
MTT Cytotoxicity Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader to determine cell viability and calculate the IC50 value.
Mouse Xenograft Model:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound via a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed, and the efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group.
Agrochemical Applications
Trifluoromethylpyridine derivatives are also extensively used in the agrochemical industry as herbicides, fungicides, and insecticides.[2] The trifluoromethyl group often enhances the efficacy and spectrum of activity of these compounds. While specific in vivo and in vitro comparative data for agrochemicals derived from this compound is proprietary and less commonly published in peer-reviewed journals, the general principles of their evaluation are well-established.
In Vitro and In Vivo Agrochemical Evaluation
Caption: Generalized workflow for the evaluation of new agrochemical compounds.
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. The derivatives synthesized from this scaffold have demonstrated significant potential in various fields, including the development of novel anti-infective agents and anticancer therapies, as well as in the creation of effective agrochemicals.
The comparative data presented in this guide, particularly the promising in vitro and in vivo results for anti-chlamydial agents, underscore the importance of this chemical moiety. While more direct comparative studies for anticancer and agrochemical applications are needed in the public domain, the existing body of research on related pyridine derivatives strongly suggests a high probability of success for compounds originating from this compound.
For researchers and drug development professionals, the strategic incorporation of this building block into their synthetic programs offers a proven pathway to novel and potent chemical entities. The continued exploration of derivatives from this scaffold is highly warranted and is expected to yield new and improved solutions for human health and agriculture.
References
- 1. WO1999008994A1 - Anti-cancer compounds - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti- Chlamydia trachomatis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102731385A - 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament - Google Patents [patents.google.com]
A Head-to-Head Comparison of Cross-Coupling Strategies for the Functionalization of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone structural motif. Specifically, substituted aminopyridines are prevalent in a vast array of biologically active molecules. The strategic functionalization of these heterocycles is paramount to modulating their pharmacological profiles. This guide provides an in-depth, head-to-head comparison of prominent cross-coupling methodologies for the derivatization of a key building block: 3-chloro-6-(trifluoromethyl)pyridin-2-amine. This electron-deficient substrate presents unique challenges, including potential catalyst inhibition by the free amine and the pyridine nitrogen. Herein, we dissect the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights and detailed experimental protocols to empower researchers in navigating these critical synthetic transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures, a common objective in the elaboration of pyridinyl scaffolds. The primary challenge with substrates like this compound lies in the potential for the nitrogen atoms to coordinate with the palladium catalyst, thereby impeding its activity.[1][2] However, the evolution of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has largely overcome this limitation.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of steps involving a palladium catalyst.[3] The cycle commences with the oxidative addition of the aryl chloride to a Pd(0) species. This is followed by transmetalation with a boronic acid derivative, which must first be activated by a base to enhance the nucleophilicity of the organic group. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4]
Caption: Workflow for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add K₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL).
-
Stir the mixture vigorously and heat to 90 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-(trifluoromethyl)pyridin-2-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a pivotal method for forming C-N bonds, enabling the introduction of a wide variety of amines onto the pyridine core.[5] For an electron-deficient substrate like this compound, this reaction is particularly effective. The choice of a sterically hindered and electron-rich phosphine ligand is crucial to facilitate the catalytic cycle and prevent catalyst deactivation.[6]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions.[5][7] It begins with the oxidative addition of the aryl chloride to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the amine, forming a palladium-amido complex. The final step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[5][7]
Caption: Workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add toluene (4 mL) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-substituted product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl and heteroaryl halides.[8] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[8][9] For chloropyridines, the reaction can be more challenging than with the corresponding bromides or iodides, often necessitating higher temperatures and carefully chosen ligands.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) is the initial step. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-palladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[8][9]
Caption: Workflow for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
DMF
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add DMF (5 mL) and triethylamine (3.0 mmol), followed by the terminal alkyne (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material via column chromatography to obtain the desired 3-alkynyl-6-(trifluoromethyl)pyridin-2-amine.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-N | C(sp²)-C(sp) |
| Key Reagents | Boronic acid/ester, Pd catalyst, ligand, base | Amine, Pd catalyst, ligand, strong base | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Ligand Choice | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Phosphines (e.g., PPh₃) |
| Base | Inorganic bases (K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (NaOtBu, LHMDS) | Amine bases (Et₃N, DIPEA) |
| Reaction Temp. | Moderate to high (80-110 °C) | Moderate to high (80-120 °C) | Moderate to high (60-120 °C) |
| Functional Group Tolerance | Generally good, but sensitive to strong base. | Can be limited by the strong base required. | Generally good.[10] |
| Key Advantage | Access to diverse biaryl structures. | Direct formation of C-N bonds with various amines. | Direct introduction of alkynyl functionalities. |
| Potential Challenge | Protodeboronation of the boronic acid.[11] | Base-sensitive functional groups can be problematic.[7] | Homocoupling of the alkyne (Glaser coupling). |
Scientist's Corner: Strategic Considerations
The choice of cross-coupling method is intrinsically linked to the synthetic objective.
-
For the synthesis of biaryl analogs , the Suzuki-Miyaura coupling is the method of choice. The commercial availability of a vast array of boronic acids makes this a highly versatile approach. For the specific substrate, a catalyst system with a bulky biarylphosphine ligand is recommended to ensure high efficiency.
-
To introduce primary or secondary amine functionalities , the Buchwald-Hartwig amination is unparalleled. The use of pre-catalysts and specialized ligands has broadened the scope of this reaction significantly. Careful selection of a non-nucleophilic strong base is critical to the success of the reaction while being mindful of other functional groups in the molecule.
-
When the goal is to install an alkynyl group for further transformation (e.g., click chemistry, cyclization reactions), the Sonogashira coupling is the most direct route. While chloro-pyridines can be sluggish substrates, the use of a copper co-catalyst and elevated temperatures can drive the reaction to completion.
In all cases, meticulous exclusion of oxygen is crucial, as Pd(0) species are air-sensitive. The use of an inert atmosphere and properly degassed solvents is a prerequisite for reproducible and high-yielding reactions.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Comprehensive Safety and Handling Guide: 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound. This document is intended for researchers, scientists, and drug development professionals. Our objective is to provide not just a protocol, but a framework for thinking about safety that is both rigorous and adaptable to your specific laboratory context.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated pyridine derivative. Its chemical structure necessitates a thorough understanding of its potential hazards. Safety data sheets for this compound and its analogs consistently highlight several key risks.
Hazard Classification Summary:
| Hazard Statement | Classification | GHS Pictogram | Implication for Handling |
| Causes skin irritation | Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Direct contact with skin must be avoided through appropriate gloves and lab coats.[1] |
| Causes serious eye irritation | Eye Irritation, Category 2/2A | GHS07 (Exclamation Mark) | Chemical splash goggles or a face shield are mandatory to prevent eye exposure.[1][2] |
| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | GHS07 (Exclamation Mark) | Ingestion can lead to toxicity. Eating, drinking, and smoking in the laboratory are strictly prohibited.[3][4] |
| May cause respiratory irritation | STOT SE, Category 3 | GHS07 (Exclamation Mark) | Inhalation of dust or vapors must be minimized by working in a certified chemical fume hood.[1][5] |
| Harmful to aquatic life with long lasting effects | Aquatic Chronic, Category 3 | None | Disposal must be handled as hazardous waste to prevent environmental contamination.[3][4] |
The causality behind these hazards lies in the reactivity of the molecule. The trifluoromethyl group and chlorine atom can influence the molecule's interaction with biological systems, leading to irritation and toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following is a step-by-step guide to selecting and using appropriate PPE.
2.1. Hand Protection:
-
Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many chemicals, including pyridine derivatives.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Donning and Doffing:
-
Before use, visually inspect gloves for any holes or tears.
-
When work is complete, remove gloves using a technique that avoids skin contact with the outer surface of the glove.[8]
-
Dispose of contaminated gloves in the designated hazardous waste container.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[1][8]
-
2.2. Eye and Face Protection:
-
Selection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[8][9] In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
-
Procedure:
2.3. Protective Clothing:
-
A standard laboratory coat is required to protect against skin contact.[6][7] For procedures with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat.
-
Ensure your lab coat is fully buttoned.
-
Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1][9]
2.4. Respiratory Protection:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
If a fume hood is not available or in situations where exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a dust mask type N95) should be used.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a comprehensive operational plan.
3.1. Storage:
-
Upon receipt, store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10]
-
The container must be kept tightly closed to prevent the release of vapors and protect it from moisture.[3][6]
-
Storage areas should be clearly labeled, and access should be restricted to authorized personnel.
3.2. Handling and Use:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[6][7] Have a spill kit accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Experimental Procedure: Perform all experimental work involving this compound within the fume hood. Use appropriate laboratory glassware and equipment to minimize the risk of spills or breakage.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.
3.3. Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][8]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal is crucial to protect the environment and comply with regulations.
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[3][8] It must be disposed of through an approved hazardous waste disposal facility in accordance with all local, regional, and national regulations.[3][9]
Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. echemi.com [echemi.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
